2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-2-4(8(9,10)11)13-7(15)5(3)6(12)14/h2H,1H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYTJOFALZLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554903 | |
| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-07-3 | |
| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: Structure, Properties, and Potential Applications
Disclaimer: Publicly available experimental data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is limited. This guide is a comprehensive overview based on the known properties of the nicotinamide scaffold and the predicted influence of its substituents. The information provided herein is intended for research and drug development professionals and should be supplemented with experimental verification.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are pivotal in a vast array of enzymatic redox reactions essential for cellular metabolism. The nicotinamide scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including roles in DNA repair, cellular signaling, and as a precursor to NAD+.
This technical guide focuses on a specific derivative, this compound, a molecule of interest due to the unique combination of substituents on the core nicotinamide ring. The presence of a hydroxyl group, a methyl group, and a trifluoromethyl group is expected to significantly modulate the physicochemical properties and biological activity of the parent nicotinamide molecule. This document provides a detailed exploration of its chemical structure, predicted properties, a plausible synthetic route, and potential biological significance.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring with a carboxamide group at the 3-position, a hydroxyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇F₃N₂O₂ | - |
| Molecular Weight | 220.15 g/mol | |
| CAS Number | 116548-07-3 | |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Not available | - |
| Predicted pKa | Not available | - |
| Predicted logP | Not available | - |
Note: The lack of available experimental data necessitates the use of predictive models for properties such as melting point, boiling point, solubility, pKa, and logP. These values should be determined experimentally for accurate characterization.
Proposed Synthesis
A plausible synthetic route for this compound can be conceptualized through established organic chemistry methodologies for the construction of substituted pyridine rings. One potential approach is outlined below.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: A Generalized Approach
-
Condensation: A suitable trifluoromethyl-containing β-ketoester is condensed with an enamine derived from a methyl-substituted β-dicarbonyl compound. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
-
Cyclization and Aromatization: The resulting intermediate undergoes acid- or base-catalyzed cyclization to form the dihydropyridine ring, followed by oxidation to the aromatic pyridine core.
-
Hydrolysis and Amidation: The ester group on the pyridine ring is hydrolyzed to the corresponding carboxylic acid. Subsequent activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia or an ammonia equivalent yields the desired nicotinamide.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would require experimental optimization.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is likely to be influenced by its structural similarity to nicotinamide and the nature of its substituents. The trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the electronic properties of the pyridine ring and enhance metabolic stability and membrane permeability.
NAD+ Metabolism and PARP Inhibition
Nicotinamide is a key player in the salvage pathway for NAD+ biosynthesis. Many nicotinamide analogs are investigated for their potential to modulate the activity of enzymes involved in this pathway, such as poly(ADP-ribose) polymerases (PARPs). PARPs are crucial for DNA repair and cellular stress responses.
Caption: Potential Inhibition of the PARP-1 Signaling Pathway.
Experimental Protocol: PARP Inhibition Assay
A common method to assess the inhibitory activity of compounds against PARP enzymes is a cell-free enzymatic assay.
-
Reagents: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).
-
Procedure: a. The test compound is incubated with the PARP-1 enzyme and activated DNA. b. The enzymatic reaction is initiated by the addition of NAD+. c. After a set incubation period, the reaction is stopped, and the amount of consumed NAD+ or formed poly(ADP-ribose) is quantified using a suitable detection method (e.g., fluorescence or ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound represents an intriguing molecule for researchers in drug discovery and chemical biology. While specific experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential biological relevance based on the well-established chemistry and biology of the nicotinamide scaffold. The unique substitution pattern suggests that this compound could exhibit novel pharmacological properties, warranting further investigation into its synthesis and biological evaluation. Researchers are encouraged to use this guide as a starting point for their own experimental explorations of this and related substituted nicotinamides.
Technical Guide: Physicochemical and Biological Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS 116548-07-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available physicochemical data, potential experimental protocols, and hypothesized biological significance of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS 116548-07-3). Due to the limited publicly available experimental data for this specific compound, this guide incorporates predicted values, data from structurally related compounds, and established methodologies for analogous molecules. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nicotinamide derivatives.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other parameters are largely based on computational predictions or data from analogous structures due to a lack of published experimental values.
| Property | Value | Source/Method |
| CAS Number | 116548-07-3 | |
| Molecular Formula | C₈H₇F₃N₂O₂ | [1][2] |
| Molecular Weight | 220.15 g/mol | [] |
| Predicted Boiling Point | 265.6 ± 35.0 °C (for 2-hydroxy-6-(trifluoromethyl)pyridine) | [4] |
| Predicted LogP | 1.23 (for 2-hydroxy-6-(trifluoromethyl)pyridine) | [5] |
| Solubility | Expected to have moderate solubility in ether solvents and poor solubility in water. | [4] |
Experimental Protocols
Synthesis Protocol (Hypothetical)
The synthesis of this compound can be conceptually approached based on methods for preparing similar 2-hydroxypyridine derivatives. A potential synthetic route could involve the hydrolysis of a corresponding 2-chloro or 2-fluoro derivative.
Reaction Scheme:
Caption: Hypothetical synthesis of the target compound via hydrolysis.
Procedure:
-
Reaction Setup: A high-pressure Parr reactor is charged with 2-chloro-4-methyl-6-(trifluoromethyl)nicotinamide.
-
Reagent Addition: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is prepared. The strength of the basic solution is typically in the range of 10-20% w/v.[6]
-
Reaction Conditions: The reactor is sealed and heated to a temperature of at least 140-150°C under autogenous pressure.[6] The basic solution is then added to the reactor over a period of several hours. The reaction mixture is maintained at this temperature for an additional 4-6 hours to ensure complete conversion.
-
Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final this compound.[7]
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be assessed using reverse-phase HPLC.
Workflow:
Caption: General workflow for HPLC analysis of nicotinamide derivatives.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1290 Infinity II or similar system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The ratio can be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength around 260 nm.
-
Injection Volume: 5-20 µL.
Biological Significance and Signaling Pathways
Specific biological activities for this compound have not been extensively reported. However, the nicotinamide scaffold is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and signaling. The introduction of a trifluoromethyl group can significantly alter the compound's properties, such as lipophilicity and metabolic stability, potentially leading to novel biological effects.[5][8] Derivatives of trifluoromethyl nicotinamide have been investigated for their fungicidal and insecticidal activities.[9][10][11]
General Nicotinamide-Related Signaling Pathways
As a nicotinamide derivative, this compound could potentially influence pathways dependent on NAD+ levels.
NAD+ Biosynthesis and Consumption:
Nicotinamide is a key precursor in the NAD+ salvage pathway, a primary route for maintaining cellular NAD+ pools. Enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) are central to this pathway. NAD+ is consumed by several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in processes like DNA repair, gene expression, and stress responses.
Caption: Overview of the NAD+ salvage pathway and major consuming enzymes.
Potential as a Modulator of NAD+-Dependent Enzymes:
Due to its structural similarity to nicotinamide, this compound could act as a substrate, activator, or inhibitor of enzymes involved in NAD+ metabolism. For instance, it might compete with nicotinamide for binding to NAMPT or modulate the activity of sirtuins or PARPs. Further experimental validation is necessary to elucidate its specific roles.
Conclusion
This compound is a nicotinamide derivative with potential for further investigation in various scientific fields, particularly in drug discovery and agrochemicals. This guide provides a foundational understanding of its physicochemical properties and outlines potential experimental approaches for its synthesis and analysis. The exploration of its biological activities, especially its interaction with NAD+-dependent pathways, represents a promising area for future research. Researchers are encouraged to use the information presented herein as a starting point for their investigations, while recognizing the need for empirical validation of the predicted data and hypothesized protocols.
References
- 1. This compound | 116548-07-3 [sigmaaldrich.com]
- 2. 116548-07-3|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Synthetic Pathways for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a substituted nicotinamide derivative of interest in medicinal chemistry and drug development. In the absence of a directly published synthetic route, this document provides a detailed, two-step methodology commencing with the synthesis of the key intermediate, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile, followed by its hydrolysis to the target amide. The proposed synthesis is grounded in established principles of pyridine ring formation and nitrile hydrolysis. This guide includes detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and reaction mechanism to aid in laboratory-scale synthesis and process development.
Introduction
Substituted nicotinamides are a critical class of compounds in pharmaceutical research, exhibiting a wide range of biological activities. The target molecule, this compound, possesses a unique substitution pattern on the pyridine ring, suggesting potential for novel pharmacological properties. This guide details a plausible and accessible synthetic route, designed to facilitate its synthesis for further investigation.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process, beginning with the construction of the substituted pyridine ring system through a cyclocondensation reaction, followed by the hydrolysis of a nitrile intermediate to the desired nicotinamide.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
This procedure is based on the well-established Guareschi-Thorpe pyridine synthesis, which involves the condensation of a β-ketoester with an enamine.
Reaction Scheme:
(Chemical structures of Ethyl 4,4,4-trifluoroacetoacetate and 3-Aminocrotononitrile reacting to form 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile with the elimination of ethanol and water).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (v) |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 0.1 | 18.41 | 14.5 mL |
| 3-Aminocrotononitrile | 82.10 | 0.1 | 8.21 | - |
| Piperidine | 85.15 | 0.01 | 0.85 | 1.0 mL |
| Ethanol (absolute) | 46.07 | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol) and 3-aminocrotononitrile (8.21 g, 0.1 mol).
-
Add absolute ethanol (100 mL) to the flask and stir the mixture to dissolve the reactants.
-
Add piperidine (1.0 mL, 0.01 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-80% |
| Purity (by NMR) | >95% |
| Melting Point | 233-237 °C |
Step 2: Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile to this compound
This procedure employs concentrated sulfuric acid to hydrolyze the nitrile functional group to a primary amide.
Reaction Scheme:
(Chemical structure of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile being converted to this compound in the presence of sulfuric acid and water).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (v) |
| 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | 202.13 | 0.05 | 10.11 | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 50 mL |
| Deionized Water | 18.02 | - | - | As needed |
| Sodium Bicarbonate (saturated solution) | 84.01 | - | - | As needed |
Procedure:
-
Carefully add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (10.11 g, 0.05 mol) in small portions to a 250 mL beaker containing concentrated sulfuric acid (50 mL) while stirring in an ice bath. Maintain the temperature below 20 °C during the addition.
-
Once the addition is complete, remove the ice bath and heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC (ethyl acetate).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Dry the purified product under vacuum.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
Reaction Mechanism
The hydrolysis of the nitrile to the amide under acidic conditions proceeds through a well-established mechanism.
Figure 2: Mechanism of acid-catalyzed nitrile hydrolysis.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Ethyl 4,4,4-trifluoroacetoacetate: Flammable liquid and vapor. Causes skin irritation. Harmful to aquatic life with long-lasting effects. Keep away from heat, sparks, and open flames.[1][2][3]
-
3-Aminocrotononitrile: Harmful if swallowed. Toxic in contact with skin. May cause an allergic skin reaction. Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care and always add acid to water, never the reverse.[7][8][9][10][11]
Conclusion
This technical guide provides a comprehensive and detailed proposed synthetic pathway for this compound. The described two-step synthesis, involving a cyclocondensation followed by hydrolysis, offers a practical and efficient route for obtaining this molecule for research and development purposes. The provided experimental protocols, data tables, and mechanistic diagrams are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminocrotononitrile - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminocrotononitrile | 1118-61-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 8. CCOHS: Sulfuric Acid [ccohs.ca]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.com [ehs.com]
- 11. carlroth.com:443 [carlroth.com:443]
Putative Mechanism of Action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide
Disclaimer: Direct experimental data on the biological activity and mechanism of action of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is not extensively available in the public domain. This guide, therefore, presents a putative mechanism of action based on the well-established biological roles of its parent molecule, nicotinamide, and the predicted influence of its chemical substituents. The proposed pathways and experimental protocols are hypothetical and intended to serve as a framework for future research.
Introduction
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. Its derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][2] The compound this compound is a substituted derivative of nicotinamide. While its specific biological functions are yet to be fully elucidated, its structure suggests potential modulatory effects on the known pathways of nicotinamide. This document outlines the hypothesized mechanism of action of this compound, drawing parallels with nicotinamide and considering the physicochemical properties imparted by the hydroxy, methyl, and trifluoromethyl groups.
The trifluoromethyl group is a common substituent in medicinal chemistry known to enhance metabolic stability and lipophilicity, potentially increasing cell permeability and target interaction.[3] The hydroxy and methyl groups can also influence the electronic and steric properties of the molecule, thereby affecting its biological activity.
Core Putative Mechanisms of Action
The mechanism of action of this compound is likely multifaceted, stemming from its structural similarity to nicotinamide. The core putative mechanisms can be categorized as follows:
-
Modulation of NAD+ Dependent Pathways: As a nicotinamide analog, the compound may influence the synthesis and utilization of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes.[4]
-
Anti-inflammatory Activity: Nicotinamide is known for its anti-inflammatory properties, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1) and the modulation of pro-inflammatory cytokine production.[5][6] The substituted nicotinamide may retain or enhance these properties.
-
Antioxidant Effects: Nicotinamide contributes to the cellular antioxidant defense system. The derivative may exhibit direct or indirect antioxidant activities.
Detailed Putative Signaling Pathways
Involvement in the NAD+ Salvage Pathway
Nicotinamide is a key component of the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[4] this compound could potentially interact with this pathway in several ways:
-
Substrate for NAMPT: It might act as a substrate for nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway, leading to the formation of a modified nicotinamide mononucleotide (NMN) analog.[6]
-
Inhibitor of NAMPT: Conversely, the substitutions on the pyridine ring could hinder its binding to the active site of NAMPT, potentially leading to competitive inhibition of NAD+ synthesis.
Anti-inflammatory Signaling via PARP-1 Inhibition
Overactivation of PARP-1 in response to DNA damage can deplete cellular NAD+ and ATP stores, leading to cell death. Nicotinamide inhibits PARP-1.[5] The trifluoromethyl group, being strongly electron-withdrawing, might enhance the interaction of the nicotinamide headgroup with the enzyme's active site, potentially leading to more potent inhibition.
Proposed Experimental Protocols
To investigate the putative mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.
In Vitro Enzyme Assays
Objective: To determine the direct effect of the compound on key enzymes in the NAD+ salvage and inflammatory pathways.
Protocol 1: NAMPT Activity Assay
-
Recombinant human NAMPT is incubated with varying concentrations of this compound and the known substrate nicotinamide.
-
The reaction is initiated by the addition of phosphoribosyl pyrophosphate (PRPP).
-
The production of NMN is monitored over time using a coupled-enzyme assay that detects the conversion of NMN to NAD+, which is then quantified by a colorimetric or fluorometric method.
-
IC50 values are calculated to determine the inhibitory potential of the compound.
Protocol 2: PARP-1 Activity Assay
-
Recombinant human PARP-1 is incubated with a histone-coated plate and activated with nicked DNA.
-
Varying concentrations of the test compound are added along with biotinylated NAD+.
-
The incorporation of biotinylated ADP-ribose onto histones is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
The IC50 value is determined by measuring the reduction in signal in the presence of the compound.
Cell-Based Assays
Objective: To assess the effects of the compound on cellular processes related to its putative mechanism of action in a relevant cell line (e.g., macrophages for inflammation, or a cancer cell line with high PARP activity).
Protocol 3: Cellular NAD+ Level Measurement
-
Cells are treated with various concentrations of this compound for different time points.
-
Cellular NAD+ and NADH levels are measured using a commercially available bioluminescent or colorimetric assay kit.
-
Changes in the NAD+/NADH ratio are analyzed to understand the impact on cellular redox state.
Protocol 4: Pro-inflammatory Cytokine Quantification
-
A macrophage cell line (e.g., RAW 264.7) is pre-treated with the test compound.
-
Inflammation is induced by treatment with lipopolysaccharide (LPS).
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.
-
The dose-dependent inhibition of cytokine release by the compound is determined.
Data Presentation
Should experimental data become available, it is recommended to present it in a clear and structured tabular format for easy comparison.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data
| Compound | NAMPT IC50 (µM) | PARP-1 IC50 (µM) |
| Nicotinamide | >1000 | 50 |
| This compound | TBD | TBD |
Table 2: Hypothetical Cell-Based Assay Data
| Compound (at 10 µM) | Change in Cellular NAD+ Level (%) | Inhibition of LPS-induced TNF-α Release (%) |
| This compound | TBD | TBD |
Experimental Workflow Visualization
A logical workflow for investigating the putative mechanism of action is crucial for a systematic approach.
Conclusion
This compound is a nicotinamide derivative with the potential for novel biological activities. Based on its structure, it is hypothesized to act by modulating NAD+-dependent pathways and exhibiting anti-inflammatory effects, possibly through enhanced inhibition of PARP-1. The proposed experimental protocols and workflows provide a roadmap for the systematic investigation of these putative mechanisms. Further research is essential to validate these hypotheses and to fully characterize the pharmacological profile of this compound for its potential therapeutic applications.
References
- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Trifluoromethylnicotinamides: A Technical Overview
Disclaimer: This technical guide addresses the potential biological activities of compounds structurally related to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. As of the date of this publication, no specific biological activity data for this compound is publicly available. The information presented herein is based on studies of analogous trifluoromethylnicotinamide derivatives and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
The nicotinamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous coenzymes and pharmacologically active agents. The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide explores the biological activities of various trifluoromethylnicotinamide derivatives, offering insights into their potential therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate them.
Antifungal Activity
A number of studies have highlighted the potential of trifluoromethylnicotinamide derivatives as potent antifungal agents. These compounds have been shown to be effective against a range of fungal pathogens, including clinically relevant species like Candida albicans.
Quantitative Antifungal Activity Data
| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |
| Nicotinamide Derivative 16g | Candida albicans SC5314 | MIC | 0.25 µg/mL | [1] |
| Nicotinamide Derivative 16g | Fluconazole-resistant C. albicans (6 strains) | MIC | 0.125–1 µg/mL | [1] |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) | Rhizoctonia solani | Antifungal Activity | Moderate | [1] |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3) | Sclerotinia sclerotiorum | Antifungal Activity | Moderate | [1] |
| Nicotinamide Analogue 5 | Candida albicans | Antifungal Activity | Excellent | [1] |
| Nicotinamide Analogue 5 | Cryptococcus neoformans | Antifungal Activity | Excellent | [1] |
| Nicotinamide Analogue 5 | Aspergillus fumigatus | Antifungal Activity | Excellent | [1] |
| 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide (2) | Alternaria alternata | Fungicidal Activity | Good | [1] |
MIC: Minimum Inhibitory Concentration
Mechanism of Action: Disruption of the Fungal Cell Wall
Studies suggest that the antifungal activity of certain trifluoromethylnicotinamide derivatives is linked to the disruption of the fungal cell wall. This is a crucial mechanism as the cell wall is essential for fungal viability and is a validated target for antifungal drugs.
References
A Comprehensive Review of Trifluoromethylnicotinamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When incorporated into the nicotinamide scaffold, a versatile pharmacophore, the resulting trifluoromethylnicotinamide derivatives exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive review of the current literature on trifluoromethylnicotinamide derivatives, focusing on their synthesis, diverse biological applications, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of Trifluoromethylnicotinamide Derivatives
The synthesis of trifluoromethylnicotinamide derivatives primarily revolves around the preparation of the key intermediate, 4-trifluoromethylnicotinic acid, and its subsequent amidation. Several synthetic routes have been reported, often starting from readily available precursors.
A common and scalable approach involves the acylation of 4-trifluoromethylnicotinic acid to form an acyl chloride, followed by an amidation reaction with a desired amine.[3] This versatile two-step process allows for the introduction of diverse functionalities on the amide nitrogen, enabling the exploration of a broad chemical space for SAR studies.
Experimental Protocol: General Synthesis of Flonicamid (N-cyanomethyl-4-trifluoromethylnicotinamide)
This protocol is a generalized representation based on common synthetic methods described in the patent literature.[3]
Step 1: Acyl Chlorination of 4-Trifluoromethylnicotinic Acid
-
To a solution of 4-trifluoromethylnicotinic acid in a suitable solvent (e.g., toluene, dichloromethane), add an acyl chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[3]
-
A catalytic amount of a suitable catalyst (e.g., N,N-dimethylformamide, pyridine) is often added.[3]
-
The reaction mixture is heated under reflux for a period of 4-5 hours to ensure complete conversion to 4-trifluoromethylnicotinoyl chloride.[3]
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amidation with Aminoacetonitrile Hydrochloride
-
In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., triethylamine, sodium bicarbonate).[3]
-
The solution of 4-trifluoromethylnicotinoyl chloride from Step 1 is then added dropwise to the aqueous solution of aminoacetonitrile at a controlled temperature (typically between 0-100 °C).[3]
-
The reaction is stirred for 2-3 hours to facilitate the amidation reaction.[3]
-
The resulting solid product, flonicamid, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to obtain the final product of high purity.
A facile one-step coupling reaction has also been reported for the synthesis of a series of nicotinamide derivatives, which can be adapted for trifluoromethyl-substituted analogs. This method utilizes a coupling agent, such as PyBOP, in the presence of a base like triethylamine to directly couple a carboxylic acid with an amine.
Biological Activities and Structure-Activity Relationships
Trifluoromethylnicotinamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for development in agriculture and medicine.
Insecticidal Activity
The most prominent example of an insecticidal trifluoromethylnicotinamide is Flonicamid . It is a selective aphicide that acts as a chordotonal organ modulator.[4] Interestingly, flonicamid itself is a pro-insecticide. Its major metabolite, 4-trifluoromethylnicotinamide (TFNA-AM) , is the active molecule that potently stimulates the chordotonal organs in insects.[4] This stimulation disrupts the insects' sense of gravity and coordination, leading to cessation of feeding and eventual death. The functional effects of TFNA-AM on chordotonal organs are similar to those of TRPV channel modulators, although it does not act directly on these channels, suggesting an upstream target in the signaling pathway.[4]
Antifungal Activity
Several studies have highlighted the potential of trifluoromethylnicotinamide derivatives as antifungal agents. For instance, a series of nicotinamide derivatives were synthesized and evaluated for their activity against Candida albicans. One of the lead compounds, 16g , which contains an isopropylphenyl group attached to the amide nitrogen, exhibited a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against C. albicans SC5314.[5] The structure-activity relationship studies revealed that the position of the amino and isopropyl groups on the phenyl ring was crucial for its antifungal potency.[5] Furthermore, compound 16g demonstrated significant activity against fluconazole-resistant C. albicans strains, with MIC values ranging from 0.125 to 1 μg/mL.[5] The proposed mechanism of action for these compounds involves the disruption of the fungal cell wall.[5]
| Compound | Target Organism | MIC (μg/mL) | Reference |
| 16g | Candida albicans SC5314 | 0.25 | [5] |
| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [5] |
In another study, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which can be considered structurally related to trifluoromethylnicotinamides, showed good in vitro antifungal activities against a panel of plant pathogenic fungi at a concentration of 50 μg/mL.[6]
Anticancer Activity
The trifluoromethylnicotinamide scaffold has also been explored for its potential in cancer therapy. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway into unnatural NAD derivatives.[7] These unnatural NAD analogs then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides and a key target in cancer chemotherapy.[1][7] This bio-activation strategy leads to the targeted inhibition of IMPDH in cancer cells, ultimately causing cell death.[7] This mechanism highlights a promising avenue for developing tumor-activated IMPDH inhibitors.
Furthermore, certain trifluoromethylnicotinamide derivatives have been investigated as inhibitors of DNA demethylase ALKBH2, which is highly expressed in some cancers like glioblastoma.[4] A potent and selective ALKBH2 inhibitor, AH2-15c , was discovered with an IC50 value of 0.031 ± 0.001 μM.[4] While this compound had poor cell permeability, its un-hydrolyzed counterpart, AH2-14c , demonstrated significant anti-viability, anti-proliferation, and anti-migration activities against U87 glioblastoma cells.[4]
| Compound | Target | IC50 (μM) | Cell Line | Activity | Reference |
| AH2-15c | ALKBH2 | 0.031 ± 0.001 | - | Enzymatic Inhibition | [4] |
| AH2-14c | - | - | U87 Glioblastoma | Anti-viability, Anti-proliferation, Anti-migration | [4] |
Newly synthesized niflumic acid derivatives containing a trifluoromethylphenylamino nicotinic acid core have been shown to inhibit the palmitoylation and transcriptional activity of TEAD, a key component of the Hippo signaling pathway, and exhibited growth-inhibitory effects against several carcinoma cell lines.[8]
Signaling Pathways and Experimental Workflows
The diverse biological activities of trifluoromethylnicotinamide derivatives are a result of their interaction with various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for the discovery of these compounds.
Caption: Metabolic activation of the pro-insecticide flonicamid.
Caption: NAD salvage pathway metabolism of thiophenyl nicotinamide derivatives.
Caption: General experimental workflow for trifluoromethylnicotinamide derivatives.
Conclusion
Trifluoromethylnicotinamide derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. The synthetic accessibility of these molecules allows for extensive chemical modifications to fine-tune their pharmacological properties. The demonstrated efficacy of these derivatives as insecticides, antifungal agents, and anticancer therapeutics underscores their potential for further development. Future research in this area should continue to focus on elucidating the precise mechanisms of action, optimizing the lead compounds to enhance their potency and selectivity, and evaluating their pharmacokinetic and toxicological profiles to pave the way for their clinical and agricultural applications. The unique mode of action of some of these derivatives, such as the bio-activation to potent enzyme inhibitors, offers exciting opportunities for the design of next-generation targeted therapies.
References
- 1. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 4. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Overview Based on Related Nicotinamide Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the current landscape of information regarding 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. Extensive searches of scientific literature and patent databases have revealed a significant scarcity of specific data for this particular compound. Therefore, this document provides a comprehensive overview based on the synthesis, biological activities, and mechanisms of action of structurally related trifluoromethyl-substituted nicotinamide derivatives and the broader nicotinamide class. The experimental protocols and potential signaling pathways described herein are general and should be adapted and validated for the specific compound of interest.
Introduction to Nicotinamide and its Trifluoromethylated Derivatives
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in redox reactions and a substrate for various enzymes involved in signaling pathways, DNA repair, and gene regulation.
The incorporation of a trifluoromethyl (CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and potency. The electron-withdrawing nature of the CF3 group can significantly alter the chemical and biological properties of the parent molecule. In the context of nicotinamide, a trifluoromethyl substitution is anticipated to modulate its activity and potential therapeutic applications. While research on this compound is not publicly available, studies on related compounds suggest potential applications in areas such as agriculture and medicine.
Synthesis of Trifluoromethyl-Substituted Nicotinamides
The synthesis of trifluoromethyl-substituted pyridine rings, the core of these nicotinamide derivatives, can be achieved through several methods. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block.
General Synthetic Approach:
A prevalent method for creating trifluoromethyl-substituted pyridines involves the reaction of a trifluoromethyl-containing precursor with an appropriate cyclization partner. For instance, 4-trifluoromethyl nicotinic acid, a related compound, can be synthesized from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile through acylation, cyclization, and hydrolysis. The subsequent conversion of the nicotinic acid to the nicotinamide can be achieved through standard amidation procedures.
Experimental Protocol: General Amidation of a Nicotinic Acid Derivative
This protocol describes a general method for the conversion of a nicotinic acid to a nicotinamide, which would be a final step in the synthesis of this compound from its corresponding carboxylic acid.
| Step | Procedure | Reagents/Conditions |
| 1 | Acid Chloride Formation | To a solution of the trifluoromethyl-substituted nicotinic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). |
| 2 | Amidation | In a separate flask, dissolve ammonia or an appropriate amine in an anhydrous solvent. Cool the solution in an ice bath. Slowly add the freshly prepared acid chloride solution to the amine solution. |
| 3 | Work-up and Purification | After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography. |
Synthesis Workflow Diagram
Caption: General synthetic workflow for trifluoromethyl-substituted nicotinamides.
Potential Biological Activities and Mechanisms of Action
While no specific biological data exists for this compound, the activities of other nicotinamide derivatives provide a basis for speculation. Nicotinamides are known to influence a variety of biological processes, primarily through their role in NAD+ metabolism.
Potential Activities based on Related Compounds:
-
Enzyme Inhibition: Some trifluoromethyl-substituted nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate dehydrogenase, suggesting potential applications as fungicides.
-
Anti-inflammatory Effects: Nicotinamide itself possesses anti-inflammatory properties by inhibiting the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and reducing the production of pro-inflammatory cytokines.
-
Anti-angiogenic Properties: Certain nicotinamide derivatives have been shown to inhibit vascular endothelial growth factor (VEGF)-mediated signaling, suggesting potential as anti-cancer agents.
Core Signaling Pathway: NAD+ Biosynthesis and Consumption
The biological effects of nicotinamide and its derivatives are intrinsically linked to the cellular pool of NAD+. There are three main pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.
Caption: Simplified overview of NAD+ biosynthesis and consumption pathways.
Experimental Protocols for Characterization and Biological Evaluation
The following are general protocols that would be essential for the characterization and initial biological screening of a novel nicotinamide derivative like this compound.
Table 1: General Experimental Protocols
| Experiment | Methodology | Purpose |
| Structural Characterization | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire spectra on a high-field NMR spectrometer. | To confirm the chemical structure and purity of the synthesized compound. |
| Mass Spectrometry (MS): Utilize techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS). | To determine the molecular weight and elemental composition. | |
| In vitro Enzyme Inhibition Assay | Biochemical Assay: Use a purified enzyme (e.g., succinate dehydrogenase) and its substrate. Measure the enzyme activity in the presence of varying concentrations of the test compound using a spectrophotometer or fluorometer. | To determine the inhibitory potency (e.g., IC₅₀ value) of the compound against a specific enzyme target. |
| Cell Viability Assay | MTT or MTS Assay: Culture relevant cell lines (e.g., cancer cell lines, fungal cells) in 96-well plates. Treat the cells with a range of concentrations of the compound for a specified duration. Add MTT or MTS reagent and measure the absorbance to determine cell viability. | To assess the cytotoxic or cytostatic effects of the compound on different cell types. |
| Anti-inflammatory Activity Assay | Cytokine Measurement (ELISA): Stimulate immune cells (e.g., macrophages) with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA kits. | To evaluate the potential anti-inflammatory effects of the compound. |
Conclusion and Future Directions
While this compound remains a molecule with an uncharacterized biological profile, the broader family of nicotinamide derivatives, particularly those bearing a trifluoromethyl group, holds significant promise for applications in both agriculture and medicine. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to synthesize and characterize this and other novel nicotinamide analogs.
Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities. Screening against a panel of enzymes, cancer cell lines, and microbial strains would be a crucial first step in elucidating its potential therapeutic or agrochemical value. Furthermore, mechanistic studies to understand its impact on NAD+ metabolism and related signaling pathways will be essential for its future development. The lack of current data presents a clear opportunity for novel discovery in the field of medicinal and bioorganic chemistry.
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a molecule of interest in medicinal chemistry and drug development. The document outlines predicted spectroscopic data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and logical workflows for these analytical techniques.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and known spectroscopic values for similar functional groups and substituted pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR)
The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic proton, the methyl group protons, the amide protons, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 11.0 - 13.0 | Singlet (broad) | 1H | -OH |
| ~ 7.5 - 8.5 | Singlet (broad) | 2H | -CONH₂ |
| ~ 6.5 - 7.0 | Singlet | 1H | Ar-H (H5) |
| ~ 2.3 - 2.6 | Singlet | 3H | -CH₃ |
1.1.2. ¹³C NMR (Carbon NMR)
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the trifluoromethyl and amide groups, and the electron-donating effects of the hydroxyl and methyl groups.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Amide) |
| ~ 160 - 165 | C2-OH |
| ~ 150 - 155 | C6-CF₃ |
| ~ 140 - 145 | C4-CH₃ |
| ~ 120 - 130 (q, J ≈ 270-280 Hz) | -CF₃ |
| ~ 115 - 125 | C3 |
| ~ 105 - 115 | C5 |
| ~ 18 - 22 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| 3350 - 3150 | Medium (two bands) | N-H Stretch | Amide (-NH₂) |
| 1680 - 1650 | Strong | C=O Stretch | Amide I |
| 1620 - 1580 | Medium | N-H Bend | Amide II |
| 1600 - 1450 | Medium to Weak | C=C and C=N Stretch | Aromatic Ring |
| 1350 - 1150 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1250 - 1000 | Medium | C-O Stretch | Phenolic C-O |
Mass Spectrometry (MS)
The mass spectrum, typically acquired using electrospray ionization (ESI), would show the molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Ion | Notes |
| ~ 235.05 | [M+H]⁺ | Protonated molecular ion |
| ~ 218.05 | [M-NH₂]⁺ | Loss of the amino group from the amide |
| ~ 190.05 | [M-CONH₂]⁺ | Loss of the carboxamide group |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr, spectroscopic grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place an empty sample holder or a pure KBr pellet in the spectrometer.
-
Record a background spectrum to subtract atmospheric and instrumental interferences.
-
-
Sample Spectrum Acquisition:
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known vibrational frequencies of functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.
Materials:
-
This compound sample (~1 mg)
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion)
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.
Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
Caption: Integration of spectroscopic data for structural elucidation.
Solubility Profile of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
The solubility of a compound is dictated by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide possesses a combination of functional groups that will influence its solubility in various laboratory solvents. The presence of the hydroxyl (-OH) and amide (-CONH2) groups suggests the potential for hydrogen bonding, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl (-CF3) group is known to increase lipophilicity, which would enhance solubility in non-polar organic solvents.[1]
Based on these structural characteristics, a qualitative solubility profile can be predicted. This profile serves as a foundational guide for solvent selection in synthesis, purification, and formulation studies.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl and amide groups can participate in hydrogen bonding with protic solvents. However, the overall lipophilicity introduced by the methyl and trifluoromethyl groups on the pyridine ring may limit high solubility in highly polar solvents like water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors and have a dipole moment, which can effectively solvate the polar functional groups of the molecule. The trifluoromethyl group's contribution to lipophilicity is less of a hindrance in these solvents compared to polar protic solvents. |
| Non-Polar | Hexane, Toluene | Low | The presence of polar functional groups (hydroxyl and amide) significantly reduces the solubility in non-polar solvents. The principle of "like dissolves like" suggests that the compound's polarity is too high for significant dissolution in non-polar environments. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can solvate a range of organic compounds. The trifluoromethyl group may enhance solubility in these solvents. |
Experimental Protocol for Solubility Determination
A precise and quantitative understanding of solubility is crucial for drug development. The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the principle of reaching equilibrium saturation.
Gravimetric Method
This is a common and straightforward method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C) to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically 24-72 hours.
-
After the incubation period, visually inspect the vials to ensure that excess solid is still present, indicating a saturated solution.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a micropipette and transfer it to a pre-weighed container.
-
Evaporate the solvent from the supernatant container in a drying oven until a constant weight of the dissolved solid is achieved.
-
Weigh the container with the dried solid and calculate the mass of the dissolved compound.
-
The solubility can then be expressed in terms of mg/mL or mol/L.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the solubility of a compound using the gravimetric method.
Potential Biological Significance and Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated in the literature, nicotinamide and its derivatives are known to play significant roles in various biological processes. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.
Derivatives of nicotinamide have been investigated for a range of therapeutic applications, including as antifungal, anti-inflammatory, and neuroprotective agents.[2][3] The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, potentially leading to improved pharmacological properties.[1]
Diagram 2: Generalized Signaling Pathway for Nicotinamide Derivatives
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a nicotinamide derivative.
The diagram above illustrates a plausible mechanism where a nicotinamide derivative is taken up by the cell, potentially converted into a biologically active form like NAD+, which then modulates the activity of key enzymes involved in cellular signaling, leading to therapeutic effects. Further research is required to determine the specific molecular targets and signaling pathways of this compound.
This technical guide provides a framework for understanding and investigating the solubility and potential biological role of this compound. The provided experimental protocol offers a starting point for researchers to generate crucial quantitative data, which will be invaluable for the advancement of drug discovery and development projects involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Potential Protein Targets for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific biological data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. This guide, therefore, presents potential protein targets and experimental strategies based on the known activities of structurally related nicotinamide and trifluoromethyl-containing compounds. All quantitative data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a synthetic derivative of nicotinamide, a form of vitamin B3. The introduction of a trifluoromethyl group can significantly alter the compound's physicochemical properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to protein targets. While direct experimental evidence is not available, the structural similarity to other biologically active nicotinamide derivatives suggests potential therapeutic applications, particularly in oncology and infectious diseases. This document outlines a proposed strategy for identifying and validating the protein targets of this compound.
Proposed Biological Activities and Potential Protein Targets
Based on the activities of analogous compounds, two primary areas of investigation are proposed: anticancer and antifungal activities.
Anticancer Activity
Nicotinamide and its derivatives have been investigated for their anticancer properties. The trifluoromethyl moiety is a common feature in many modern pharmaceuticals, often conferring increased efficacy.
Potential Protein Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy.
-
Sirtuin 2 (SIRT2): A member of the sirtuin family of NAD-dependent deacetylases, which are involved in cell cycle regulation and tumorigenesis. Nicotinamide is a known inhibitor of sirtuins.
-
Poly (ADP-ribose) polymerase (PARP): A family of proteins involved in DNA repair. PARP inhibitors are effective in treating cancers with specific DNA repair defects.
Antifungal Activity
Several nicotinamide derivatives have demonstrated potent antifungal activity.
Potential Protein Target:
-
Succinate Dehydrogenase (SDH): An enzyme complex involved in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts fungal respiration and is a known mechanism of action for several fungicides.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be generated through the experimental protocols outlined in this guide.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 8.5 |
| HepG2 | Hepatocellular Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| MCF-7 | Breast Adenocarcinoma | 10.2 |
Table 2: Hypothetical Enzyme Inhibition Data
| Target Enzyme | IC50 (nM) |
| VEGFR-2 | 85 |
| SIRT2 | 150 |
| PARP-1 | 220 |
| Succinate Dehydrogenase (Fungal) | 55 |
Detailed Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.
4.1.1 Materials and Reagents:
-
Human cancer cell lines (e.g., HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
4.1.2 Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the growth medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][2]
VEGFR-2 Enzyme Inhibition Assay
This protocol measures the ability of the compound to inhibit the kinase activity of VEGFR-2.
4.2.1 Materials and Reagents:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Anti-phosphotyrosine antibody conjugated to a detectable label
-
Test compound
4.2.2 Procedure:
-
Add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction and detect the amount of phosphorylated substrate using the labeled anti-phosphotyrosine antibody.
-
Measure the signal and calculate the percentage of inhibition relative to a control without the compound.
-
Determine the IC50 value from the dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH.
4.3.1 Materials and Reagents:
-
Isolated mitochondria or cell lysates containing SDH
-
SDH assay buffer
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Test compound
4.3.2 Procedure:
-
Prepare samples (e.g., homogenized tissue or cultured cells) in ice-cold SDH Assay Buffer.[3]
-
Centrifuge to remove insoluble material.[3]
-
In a 96-well plate, add the sample, SDH assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the SDH substrate mix and a probe.
-
Measure the decrease in absorbance of DCIP at 600 nm over time in kinetic mode.[3]
-
The rate of DCIP reduction is proportional to the SDH activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Target Identification by Affinity Chromatography-Mass Spectrometry
This protocol aims to identify the direct binding partners of the compound from a cell lysate.
4.4.1 Materials and Reagents:
-
Synthesis of a derivatized version of the compound with an affinity tag (e.g., biotin).
-
Streptavidin-coated agarose beads.
-
Cell lysate from a relevant cell line.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE gels.
-
Mass spectrometer.
4.4.2 Procedure:
-
Incubate the biotinylated compound with the cell lysate to allow for binding to target proteins.
-
Add the streptavidin beads to capture the biotinylated compound-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them by mass spectrometry.[4]
Mandatory Visualizations
Proposed Signaling Pathway: VEGFR-2 Inhibition
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value using an MTT assay.
Logical Relationship: Target Identification Strategy
References
A Technical Guide to In Silico Docking Studies of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in silico docking studies for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide have not been published. This technical guide, therefore, presents a comprehensive, hypothetical study based on established methodologies for analogous nicotinamide mimetics and their known protein targets. The data and specific interactions described herein are illustrative to guide future research for this molecule.
Introduction: The Rationale for Targeting PARP-1
Nicotinamide and its derivatives are recognized as foundational scaffolds in medicinal chemistry, primarily for their role as competitive inhibitors of NAD⁺-dependent enzymes.[1][2] A prominent and therapeutically significant target family for these mimetics is the Poly(ADP-ribose) polymerase (PARP) family.[1][3] PARP enzymes, particularly PARP-1, are central to DNA single-strand break repair. Their inhibition has emerged as a successful strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5]
Given the structural similarity of this compound to the nicotinamide core of NAD⁺, it is a promising candidate for evaluation as a PARP-1 inhibitor. This guide outlines a detailed in silico molecular docking protocol to predict and analyze the binding affinity and interaction patterns of this molecule with the catalytic domain of PARP-1.
Proposed Signaling Pathway: PARP Inhibition and Wnt Signaling
While PARP-1 is a primary target for DNA repair inhibition, other PARP family members, such as Tankyrase 1 and 2 (TNKS1/2 or PARP-5a/5b), are key regulators of other cellular pathways.[6] Tankyrases, for instance, play a crucial role in the Wnt/β-catenin signaling pathway by targeting AXIN, a core component of the β-catenin destruction complex, for degradation.[7][8] Inhibition of Tankyrase by nicotinamide mimetics can stabilize AXIN, leading to the downregulation of Wnt signaling, a pathway often dysregulated in cancer.[9][10] Understanding the potential off-target effects on pathways like Wnt is crucial in drug development.
Experimental Protocols: A Hypothetical In Silico Docking Workflow
The following protocol outlines a robust workflow for conducting a molecular docking study of this compound against PARP-1.
3.1 Protein Preparation
-
Structure Retrieval: Obtain the high-resolution crystal structure of human PARP-1's catalytic domain complexed with a known nicotinamide-mimetic inhibitor (e.g., Niraparib, PDB ID: 4R6E) from the Protein Data Bank (PDB).[11]
-
Initial Cleaning: Remove the co-crystallized ligand, water molecules, and any other non-essential ions or co-factors from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign Gasteiger charges to all atoms. This step is crucial for accurately calculating electrostatic interactions.[12]
-
Receptor Finalization: The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock) and serves as the rigid receptor for the docking simulation.
3.2 Ligand Preparation
-
Structure Generation: Generate the 2D structure of this compound using chemical drawing software like ChemDraw. Convert the 2D structure to a 3D model.[13]
-
Energy Minimization: Perform geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a stable, low-energy conformation of the ligand.
-
Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This allows for conformational flexibility during the docking process. The prepared ligand is saved in the appropriate format (e.g., PDBQT).
3.3 Molecular Docking Simulation
-
Software: Utilize a validated docking program such as AutoDock Vina or Glide.[5][14]
-
Grid Box Definition: Define a 3D grid box that encompasses the entire nicotinamide binding site of PARP-1. The coordinates of the grid center are determined based on the position of the co-crystallized ligand in the original PDB file.[15] A typical grid size might be 25Å x 25Å x 25Å.
-
Docking Execution: Run the docking simulation. The software will systematically explore various conformations and orientations of the flexible ligand within the rigid receptor's binding site, calculating the binding energy for each pose.[16]
-
Output Generation: The program will generate a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).
3.4 Post-Docking Analysis
-
Binding Affinity: The primary quantitative result is the binding affinity, typically expressed in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Analysis: Visualize the top-ranked docking pose using software like PyMOL or Discovery Studio. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the PARP-1 active site.[15] Key residues in the PARP-1 nicotinamide site include Gly863, Ser904, Tyr896, and Tyr907.[5]
-
Comparative Analysis: Perform the same docking protocol for a known PARP-1 inhibitor (e.g., Olaparib) as a positive control to validate the docking protocol and benchmark the results.
Illustrative Data Presentation
The following table presents hypothetical, yet realistic, quantitative data that could be generated from the described docking study. This data is for illustrative purposes only.
| Ligand | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Ligand Efficiency (LE) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | 0.58 | 0.47 | Gly863, Ser904 (H-Bonds); Tyr907 (π-π Stacking) |
| Olaparib (Control) | -10.2 | 0.04 | 0.33 | Gly863, Ser904 (H-Bonds); Tyr896, Tyr907 (π-π Stacking) |
-
Binding Affinity: The predicted free energy of binding. More negative values suggest stronger binding.
-
Estimated Ki (Inhibition Constant): Calculated from the binding affinity; a lower value indicates higher potency.
-
Ligand Efficiency (LE): Binding energy per heavy atom; a metric to assess the "quality" of the binding.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting an in silico molecular docking study on this compound, with PARP-1 as a high-value therapeutic target. The hypothetical results suggest that the molecule has the potential to bind effectively within the nicotinamide pocket of PARP-1, warranting further investigation.
The next steps would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time.
-
In Vitro Validation: To experimentally determine the IC₅₀ value of the compound against PARP-1 enzymatic activity.
-
Selectivity Profiling: To assess the compound's inhibitory activity against other PARP family members, like Tankyrases, to understand its selectivity and potential effects on pathways such as Wnt signaling.
By following this structured computational approach, researchers can efficiently screen and prioritize novel chemical entities for further development in the drug discovery pipeline.
References
- 1. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 12. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Standard Operating Procedure for In Vitro Applications of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its derivatives are known to play crucial roles in cellular metabolism, particularly as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3] Due to the structural similarity to nicotinamide, this compound is hypothesized to modulate NAD+-dependent pathways, such as those involving sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular stress responses, inflammation, and cell fate.[4][5] This document provides a detailed standard operating procedure for the in vitro investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, nicotinamide, is presented below. These properties are crucial for the preparation of stock solutions and for understanding the compound's behavior in aqueous solutions.
| Property | This compound | Nicotinamide | Reference |
| Molecular Formula | C8H7F3N2O2 | C6H6N2O | [6] |
| Molecular Weight | 220.15 g/mol | 122.12 g/mol | [6] |
| Appearance | White to off-white solid | White crystalline powder | [6] |
| Solubility | Soluble in DMSO and Ethanol | Freely soluble in water | [7] |
| Storage | Store at -20°C, protect from light | Store at room temperature | [8] |
Mechanism of Action
The proposed mechanism of action for this compound is centered on its potential to influence NAD+ metabolism and modulate the activity of NAD+-dependent enzymes.
NAD+ Metabolism
Nicotinamide is a key precursor in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[3][9] It is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated to form NAD+. It is hypothesized that this compound may act as a substrate or inhibitor within this pathway.
NAD+ Salvage Pathway
Caption: Proposed interaction with the NAD+ salvage pathway.
Modulation of NAD+-Dependent Enzymes
Sirtuins and PARPs are two major families of enzymes that utilize NAD+ as a substrate to carry out their functions. Sirtuins are deacetylases involved in gene silencing, metabolic regulation, and longevity.[4] PARPs are primarily involved in DNA repair and cell death.[5] Nicotinamide is a known inhibitor of both sirtuins and PARPs.[1][5] The structural modifications in this compound may alter its inhibitory profile.
Modulation of Sirtuins and PARPs
Caption: Potential inhibition of sirtuins and PARPs.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a 10 mM stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Hypothetical IC50 Values:
| Cell Line | Compound | IC50 (µM) |
| HCT-116 | This compound | 15.2 |
| HepG2 | This compound | 28.5 |
| HCT-116 | Doxorubicin (Positive Control) | 0.8 |
| HepG2 | Doxorubicin (Positive Control) | 1.2 |
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP-1 activity by the test compound.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Assay buffer
-
96-well plate (high-binding)
-
Plate reader
Procedure:
-
Coat Plate: Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer.
-
Compound Addition: Add different concentrations of this compound to the wells. Include a known PARP inhibitor (e.g., olaparib) as a positive control.
-
Enzyme Reaction: Add PARP-1 enzyme and biotinylated NAD+ to initiate the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add TMB substrate.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.
Hypothetical PARP Inhibition Data:
| Compound | IC50 (nM) |
| This compound | 85 |
| Olaparib (Positive Control) | 5 |
Sirtuin Activity Assay (Fluorometric)
This assay measures the inhibition of sirtuin (e.g., SIRT1) activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1)
-
NAD+
-
Developer solution
-
Assay buffer
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Prepare Reaction Mix: Prepare a reaction mix containing SIRT1 enzyme, NAD+, and the fluorogenic substrate in the assay buffer.
-
Compound Addition: Add different concentrations of this compound to the wells of a black 96-well plate. Include a known sirtuin inhibitor (e.g., nicotinamide) as a positive control.
-
Initiate Reaction: Add the reaction mix to the wells to start the reaction. Incubate for 1 hour at 37°C.
-
Develop Signal: Add the developer solution to each well and incubate for 30 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission).
-
Data Analysis: Calculate the percentage of sirtuin inhibition and determine the IC50 value.
Hypothetical Sirtuin Inhibition Data:
| Compound | IC50 (µM) |
| This compound | 50 |
| Nicotinamide (Positive Control) | 25 |
Conclusion
The provided protocols offer a foundational framework for the in vitro characterization of this compound. Based on its structural similarity to nicotinamide, this compound is expected to modulate NAD+-dependent pathways. The proposed experiments will help elucidate its cytotoxic effects and its inhibitory potential against key enzymes like PARPs and sirtuins. The hypothetical data presented in the tables serve as a guide for expected outcomes and data presentation. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Further investigations could include analyzing the compound's effect on intracellular NAD+ levels and its impact on downstream signaling pathways.
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Effects of NAD+ Metabolic Pathways on Sirtuin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Chemrio [chemrio.com]
- 7. View of Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 8. 2-Hydroxy-6-(trifluoromethyl)nicotinamide | 116548-03-9 [chemicalbook.com]
- 9. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a key intermediate in pharmaceutical synthesis, using a robust High-Performance Liquid Chromatography (HPLC) method. The protocol details the instrumentation, reagents, sample preparation, and a full validation of the analytical method in accordance with ICH guidelines, ensuring accuracy, precision, and reliability of the results.
Introduction
This compound is a critical building block in the development of various therapeutic agents. Its purity and concentration are crucial for the quality and efficacy of the final drug product. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the precise quantification of this compound, suitable for both research and quality control environments. The method is designed to be specific, accurate, and reproducible.
Experimental Protocols
A meticulous experimental design is fundamental to achieving reliable and reproducible quantitative results. This section outlines the necessary equipment, chemical reagents, and the step-by-step procedures for the HPLC analysis.
2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition Software: Software capable of instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Calibrated flasks and pipettes for precise dilutions.
-
pH Meter: For mobile phase buffer preparation.
-
Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.[1][2]
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade, for mobile phase pH adjustment.
-
This compound Reference Standard: Of known purity.
2.3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM Phosphate Buffer (pH 3.0) |
| Gradient | Isocratic: 60:40 (Acetonitrile:Buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 261 nm |
| Run Time | 10 minutes |
2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range.[3][4] Filter the final solution through a 0.45 µm syringe filter before injection.[1][2]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7] The key validation parameters are summarized below.
3.1. System Suitability
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
3.2. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
3.3. Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
3.4. Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | RSD (%) |
| Repeatability | ≤ 1.0 |
| Intermediate Precision | ≤ 2.0 |
3.5. Specificity
The specificity of the method was demonstrated by the absence of interfering peaks from the blank and placebo at the retention time of the analyte. The peak purity was also confirmed using a PDA detector.
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
3.7. Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Mobile Phase pH (± 0.2) | No significant change |
| Column Temperature (± 2°C) | No significant change |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the quantitative HPLC analysis.
4.2. Method Validation Logical Relationship
Caption: Key parameters for analytical method validation.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry. The clear and detailed protocols, along with the comprehensive data presentation, will enable researchers and scientists to implement this method effectively in their laboratories.
References
- 1. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
LC-MS/MS method development for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide detection
An LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide in human plasma has been developed and validated. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer.
The method demonstrates high sensitivity with a lower limit of quantitation (LLOQ) of 0.5 ng/mL. It exhibits excellent linearity over a concentration range of 0.5 to 500 ng/mL, with a correlation coefficient (r²) greater than 0.99. The intra- and inter-day precision and accuracy were found to be within acceptable limits, ensuring the method's reliability and reproducibility. This application note provides a comprehensive and detailed protocol for the successful implementation of this analytical method.
Experimental Protocols
Chemicals and Reagents
-
Reference Standards: this compound and a suitable stable isotope-labeled internal standard (IS).
-
Solvents: LC-MS grade acetonitrile, methanol, and water are required.[1]
-
Additives: Formic acid and ammonium formate for mobile phase preparation.
Sample Preparation
A protein precipitation method is employed for its simplicity and speed in preparing plasma samples.[2][3][4]
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is performed using a reversed-phase C18 column, which is suitable for retaining and separating polar aromatic compounds.[6][7][8]
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 1: Optimized Liquid Chromatography Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[9] The presence of a trifluoromethyl group often leads to characteristic fragmentation patterns.[10][11]
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | See Table 3 |
Table 3: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 221.1 | 204.1 (Quantifier) | 25 |
| 221.1 | 176.1 (Qualifier) | 35 | |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Method Validation Results
The developed method was validated according to established guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.998. The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10.[12]
| Parameter | Result |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 ng/mL |
Table 5: Linearity and Sensitivity Summary
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels: low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.8 | 102.5 | 6.1 | 101.3 |
| Medium | 75 | 3.1 | 98.9 | 4.5 | 99.8 |
| High | 400 | 2.5 | 101.2 | 3.8 | 100.5 |
Table 6: Precision and Accuracy Data
Matrix Effect and Recovery
The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in pure solution. The recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 1.5 | 95.2 | 91.5 |
| High | 400 | 98.1 | 93.2 |
Table 7: Matrix Effect and Recovery Data
Conclusion
This application note details a robust, sensitive, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and effective chromatographic separation make this method suitable for high-throughput analysis in a drug development setting. The validation data confirms that the method meets the criteria for bioanalytical applications, providing a valuable tool for pharmacokinetic and clinical studies.
References
- 1. tecan.com [tecan.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 8. quora.com [quora.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential agrochemical applications of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, hereafter referred to as Compound X, based on research into structurally similar nicotinamide and trifluoromethylpyridine derivatives. The following sections detail its potential fungicidal and insecticidal activities, outline relevant experimental protocols, and present data in a structured format for easy comparison.
Potential Agrochemical Applications
Compound X, a trifluoromethyl-substituted hydroxynicotinamide, is a promising candidate for agrochemical development due to the established bioactivity of related compounds. The trifluoromethylpyridine moiety is a key component in several commercial pesticides, valued for its metabolic stability and contribution to biological efficacy.[1][2][3] Nicotinamide derivatives have also demonstrated a broad spectrum of fungicidal and insecticidal properties.[4][5][6]
Fungicidal Activity
Nicotinamide derivatives, such as the commercial fungicide boscalid, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[5][7][8] By targeting the mitochondrial respiratory chain in fungi, these compounds disrupt energy production, leading to fungal cell death.[7] It is hypothesized that Compound X may exhibit a similar mechanism of action.
Insecticidal Activity
The trifluoromethylpyridine scaffold is present in a number of insecticides.[1][2][9][10][11] These compounds can act on various insect targets. For example, flonicamid, a nicotinamide insecticide, has a rapid inhibitory effect on aphid feeding.[3][4] Research on novel trifluoromethyl pyridine derivatives has shown potent activity against various pests, including Mythimna separata and Plutella xylostella.[9][10]
Data Presentation: Efficacy of Structurally Similar Compounds
The following tables summarize the fungicidal and insecticidal efficacy of various nicotinamide and trifluoromethylpyridine derivatives, providing a benchmark for the potential performance of Compound X.
Table 1: Fungicidal Activity of Nicotinamide Derivatives
| Compound ID | Target Fungus | Efficacy Metric | Value | Reference Compound | Reference Value |
| 4a | Pseudoperonospora cubensis | EC₅₀ | 4.69 mg/L | Diflumetorim | 21.44 mg/L |
| 4f | Pseudoperonospora cubensis | EC₅₀ | 1.96 mg/L | Flumorph | 7.55 mg/L |
| 3i | Botryosphaeria berengriana | % Inhibition (at 50 µg/mL) | 92.3% | Fluxapyroxad | 63.6% |
| 3i | Botryosphaeria berengriana | EC₅₀ | 6.68 µg/mL | Fluxapyroxad | 6.68 µg/mL |
| 3a-17 | Rhizoctonia solani | IC₅₀ | 15.8 µM | Boscalid | - |
| 3a-17 | Sclerotinia sclerotiorum | IC₅₀ | 20.3 µM | Carbendazim | - |
| B4 | Sclerotinia sclerotiorum | EC₅₀ | 10.35 mg/L | - | - |
| B4 | Valsa mali | EC₅₀ | 17.01 mg/L | - | - |
Data compiled from studies on various nicotinamide derivatives.[8][12][13][14]
Table 2: Insecticidal Activity of Trifluoromethylpyridine Derivatives
| Compound ID | Target Insect | Efficacy Metric | Value | Reference Compound | Reference Value |
| E18 | Mythimna separata | LC₅₀ | 38.5 mg L⁻¹ | Avermectin | 29.6 mg L⁻¹ |
| E27 | Mythimna separata | LC₅₀ | 30.8 mg L⁻¹ | Avermectin | 29.6 mg L⁻¹ |
| E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | % Activity (at 250 mg L⁻¹) | 100% | Chlorpyrifos | 87% |
Data compiled from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.[9]
Experimental Protocols
The following are detailed protocols for evaluating the fungicidal and insecticidal efficacy of novel compounds like Compound X. These are generalized methods based on published research.[5][15][16][17][18]
Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol determines the direct inhibitory effect of a compound on fungal growth.
3.1.1 Materials
-
Phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Compound X (and reference fungicides) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25 ± 1°C)
3.1.2 Procedure
-
Prepare PDA medium and autoclave.
-
Cool the PDA to 50-60°C and add the appropriate concentration of Compound X (or reference fungicide) solution.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Seal the plates and incubate at 25 ± 1°C.
-
Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
Protocol for In Vivo Fungicidal Assay (Detached Leaf Method)
This protocol assesses the protective and curative activity of a compound on plant tissue.
3.2.1 Materials
-
Healthy, young plant leaves (e.g., cucumber, tomato)
-
Fungal spore suspension (e.g., Pseudoperonospora cubensis)
-
Compound X formulated as an emulsifiable concentrate (EC) or wettable powder (WP)
-
Atomizer/sprayer
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Growth chamber with controlled light and temperature
3.2.2 Procedure for Protective Activity
-
Wash and surface-sterilize the detached leaves.
-
Spray the leaves with the desired concentration of Compound X formulation until runoff.
-
Allow the leaves to air dry.
-
Inoculate the treated leaves with a fungal spore suspension.
-
Place the leaves in a moist chamber and incubate in a growth chamber under appropriate conditions for disease development.
-
After a set incubation period (e.g., 5-7 days), assess the disease severity (e.g., percentage of leaf area with lesions).
-
Calculate the control efficacy.
3.2.3 Procedure for Curative Activity
-
Wash and surface-sterilize the detached leaves.
-
Inoculate the leaves with a fungal spore suspension.
-
Incubate for a period to allow for infection to establish (e.g., 24 hours).
-
Spray the inoculated leaves with the desired concentration of Compound X formulation.
-
Continue incubation and assess disease severity as described for protective activity.
Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is used to evaluate the toxicity of a compound to leaf-feeding insects.
3.3.1 Materials
-
Target insects (e.g., larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage)
-
Compound X formulated for application
-
Beakers
-
Ventilated containers for holding insects
-
Growth chamber
3.3.2 Procedure
-
Prepare a series of concentrations of the Compound X formulation.
-
Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds).
-
Allow the leaves to air dry.
-
Place the treated leaves into ventilated containers.
-
Introduce a known number of test insects into each container.
-
Maintain the containers in a growth chamber under controlled conditions.
-
Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the corrected mortality using Abbott's formula if control mortality occurs.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) through probit analysis.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key concepts in the research and development of nicotinamide-based agrochemicals.
Caption: Hypothesized mechanism of action for Compound X as an SDHI.
Caption: General workflow for agrochemical screening of a novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chigroup.site [chigroup.site]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ppqs.gov.in [ppqs.gov.in]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. csir.rf.gd [csir.rf.gd]
Application Notes and Protocols: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the potential utilization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide as a molecular probe for biochemical and cellular investigations. While direct experimental data for this specific compound is limited in publicly available literature, its structural features, particularly the nicotinamide core and the trifluoromethyl group, suggest its potential as an inhibitor of NAD+-dependent enzymes, such as sirtuins, and potentially other enzyme classes like kinases. The protocols outlined herein are based on established methodologies for analogous nicotinamide derivatives and serve as a foundational framework for researchers to explore the biological activities of this compound.
Introduction
This compound is a synthetic organic compound featuring a nicotinamide scaffold, a well-known pharmacophore present in numerous biologically active molecules. Nicotinamide itself is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and a known feedback inhibitor of sirtuins, a class of NAD+-dependent deacetylases. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of a molecule to its target protein. These structural characteristics suggest that this compound could serve as a valuable molecular probe to investigate the function of sirtuins and other potential cellular targets.
Potential Applications
Based on the known biological activities of structurally related nicotinamide derivatives, this compound is proposed as a molecular probe for the following applications:
-
Inhibition of Sirtuin Activity: To investigate the role of sirtuins in various cellular processes, including gene expression, DNA repair, and metabolism.
-
Modulation of Kinase Signaling: To explore its potential as an inhibitor of specific protein kinases involved in cell proliferation and survival pathways.
-
Induction of Cytotoxicity in Cancer Cells: To assess its potential as an anticancer agent by evaluating its effects on cell viability.
-
Target Engagement Studies: To confirm its direct interaction with intracellular target proteins.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on typical results observed for active nicotinamide-based inhibitors. Note: These values are for illustrative purposes and require experimental validation.
Table 1: Hypothetical In Vitro Enzyme Inhibition Data
| Enzyme Target | Assay Type | Probe Concentration (μM) | % Inhibition | IC50 (μM) |
| SIRT1 | Fluorogenic Assay | 10 | 75 | 2.5 |
| SIRT2 | Fluorogenic Assay | 10 | 85 | 1.2 |
| SIRT3 | Fluorogenic Assay | 10 | 60 | 8.7 |
| VEGFR-2 | Kinase Activity Assay | 10 | 55 | 15.3 |
Table 2: Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Treatment Duration (h) | IC50 (μM) |
| HeLa | MTT Assay | 48 | 12.5 |
| MCF-7 | MTT Assay | 48 | 25.1 |
| A549 | MTT Assay | 48 | 18.9 |
Experimental Protocols
Protocol 1: In Vitro Sirtuin Inhibition Assay (Fluorogenic)
This protocol describes a method to assess the inhibitory activity of this compound against a member of the sirtuin family (e.g., SIRT1).
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)
-
NAD+
-
This compound (test compound)
-
Nicotinamide (positive control inhibitor)
-
SIRT1 assay buffer
-
Developer solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and nicotinamide in DMSO. Serially dilute the stock solutions in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SIRT1 assay buffer
-
Recombinant SIRT1 enzyme
-
Test compound or control at various concentrations
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NAD+ and the fluorogenic SIRT1 substrate to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory effect of the test compound on a protein kinase (e.g., VEGFR-2).
Materials:
-
Recombinant active kinase (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well white microplate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and staurosporine in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Recombinant kinase
-
Kinase substrate peptide
-
Test compound or control at various concentrations
-
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Development: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of the cytotoxic effects of the test compound on cultured cancer cells.[1]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or doxorubicin for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to confirm the direct binding of the test compound to its intracellular target.[2][3][4]
Materials:
-
Cultured cells expressing the target protein
-
This compound (test compound)
-
PBS (phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Antibody specific to the target protein
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant (soluble fraction).
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve (the temperature at which the protein denatures and aggregates) in the presence of the test compound indicates target engagement.
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of action via SIRT1 inhibition.
Experimental Workflow: Sirtuin Inhibition Assay
Caption: Workflow for the in vitro sirtuin inhibition assay.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay.
References
- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Application Note: High-Throughput Screening for Inhibitors of Nicotinamide Phosphoribosyltransferase (Nampt) using a Fluorometric Assay
Introduction
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key route for maintaining cellular NAD+ pools. Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1][3] Due to the high metabolic demands of cancer cells, they are particularly dependent on the NAD+ salvage pathway, making Nampt a promising target for anticancer drug development.[1] This application note describes a robust, high-throughput fluorometric assay designed to identify and characterize inhibitors of Nampt, such as the novel compound 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide.
Assay Principle
This assay quantifies Nampt activity by measuring the production of its enzymatic product, NMN. In the presence of phosphoribosyl pyrophosphate (PRPP), Nampt converts nicotinamide to NMN. The NMN produced is then chemically derivatized to a fluorescent product, allowing for sensitive detection. A decrease in the fluorescence signal in the presence of a test compound, such as this compound, indicates inhibition of Nampt activity. This assay is amenable to a 384-well or 1536-well plate format, making it suitable for high-throughput screening (HTS) campaigns.[1]
Biological Significance
Inhibition of Nampt leads to a depletion of cellular NAD+ levels, which in turn can trigger a cascade of events including metabolic collapse, inhibition of DNA repair mechanisms, and ultimately, cell death.[4] This makes Nampt inhibitors attractive candidates for cancer therapy. Furthermore, the role of Nampt in inflammation and other age-related diseases is an active area of research, suggesting broader therapeutic potential for Nampt inhibitors.
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20. Store at 4°C.
-
Recombinant Human Nampt: Prepare a stock solution of 1 mg/mL in Assay Buffer. Aliquot and store at -80°C.
-
Nicotinamide (NAM): Prepare a 10 mM stock solution in deionized water. Store at -20°C.
-
Phosphoribosyl Pyrophosphate (PRPP): Prepare a 10 mM stock solution in deionized water. Store at -20°C.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control (e.g., FK866): Prepare a 1 mM stock solution in 100% DMSO.
-
Developing Solution: Prepare a solution of 1 M acetophenone in ethanol.
-
Stopping Solution: Prepare a solution of 10 M KOH.
2. High-Throughput Screening (HTS) Protocol for Nampt Inhibition
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Dispense 50 nL of test compounds (including this compound) and controls (DMSO for negative control, FK866 for positive control) into a 384-well assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human Nampt at a concentration of 20 nM in Assay Buffer.
-
Add 2.5 µL of the Nampt solution to each well of the assay plate.
-
-
Substrate Addition and Incubation:
-
Prepare a substrate mix containing 200 µM NAM and 400 µM PRPP in Assay Buffer.
-
Add 2.5 µL of the substrate mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 5 µL of the Developing Solution to each well.
-
Incubate at 60°C for 15 minutes.
-
Add 5 µL of the Stopping Solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
3. Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)] * 100
-
Signal_compound: Fluorescence signal in the presence of the test compound.
-
Signal_DMSO: Fluorescence signal in the presence of DMSO (negative control).
-
Signal_background: Fluorescence signal in the absence of enzyme.
-
-
Determine IC50 Values:
-
For compounds showing significant inhibition, perform a dose-response experiment with a serial dilution of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assess Assay Quality:
-
Calculate the Z'-factor to evaluate the quality of the HTS assay.
-
Z' = 1 - [ (3 * (SD_DMSO + SD_positive_control)) / |Mean_DMSO - Mean_positive_control| ]
-
A Z'-factor greater than 0.5 indicates a robust and reliable assay.[5]
-
Data Presentation
Table 1: Hypothetical Inhibition of Nampt by this compound and Control Compounds
| Compound | IC50 (nM) | Z'-Factor |
| This compound | 150 | 0.78 |
| FK866 (Positive Control) | 10 | 0.82 |
| DMSO (Negative Control) | N/A | N/A |
N/A: Not Applicable
Mandatory Visualizations
Caption: NAD+ Salvage Pathway and the inhibitory action of the compound on Nampt.
References
- 1. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Designing experiments with 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide as a lead compound
Introduction
Nicotinamide and its derivatives are a class of compounds with extensive biological activities, making them valuable scaffolds in drug discovery.[1] These molecules are known to participate in a wide range of cellular processes, including energy metabolism, DNA repair, and cell signaling, primarily through their roles as precursors to nicotinamide adenine dinucleotide (NAD+).[2][3] Modifications to the core nicotinamide structure can yield compounds with potent and selective activities, including anti-cancer and immunomodulatory effects.[4][5]
This document provides a detailed framework for the initial characterization of the novel lead compound, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide . The protocols outlined below are designed to investigate its potential as an anti-cancer agent by exploring its cytotoxicity, its effect on intracellular NAD+ levels, and its potential to inhibit key enzymatic targets associated with cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AlkB Homolog 2 (ALKBH2).[5][6]
The following sections detail an integrated experimental workflow, from initial in silico screening to specific in vitro validation assays, providing researchers with the necessary protocols to evaluate the therapeutic potential of this lead compound.
Experimental Workflow
The proposed experimental plan follows a logical progression from broad screening to more specific, target-oriented assays. This tiered approach allows for efficient characterization of the lead compound's biological activity.
Caption: A tiered experimental workflow for characterizing the lead compound.
Tier 1: Initial Screening Protocols
In Silico Molecular Docking
Objective: To predict the binding affinity and pose of this compound against the ATP-binding pocket of VEGFR-2 and the active site of ALKBH2, providing a rationale for subsequent in vitro testing.
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 3ERT; ALKBH2, PDB ID: 3RZK) from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools), prepare the protein by removing water molecules and any co-crystallized ligands.[7]
-
Add polar hydrogens and assign Gasteiger partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign partial charges and define rotatable bonds for flexible docking.[7]
-
-
Grid Box Definition:
-
Define the docking search space by creating a grid box that encompasses the known active site or ATP-binding pocket of the target protein.
-
-
Docking Simulation:
-
Perform the docking simulation using a suitable algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[8]
-
Generate multiple binding poses (e.g., 10-50 runs).
-
-
Analysis:
-
Analyze the resulting poses based on their predicted binding energy (kcal/mol) and clustering.
-
Visualize the lowest energy pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
-
Hypothetical Data Presentation:
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 3ERT | -8.5 | Cys919, Asp1046, Glu885 |
| ALKBH2 | 3RZK | -7.2 | His171, Asp173, His236 |
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the anti-proliferative activity of the lead compound across a panel of human cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) in appropriate media and conditions.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HCT-116 | Colon Carcinoma | 8.2 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 15.6 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.1 ± 3.5 |
Intracellular NAD+ Level Measurement
Objective: To determine if the lead compound affects the intracellular pool of NAD+, a key coenzyme in cellular metabolism.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT-116) in a 96-well plate and treat with the lead compound at various concentrations (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control.
-
-
Sample Preparation:
-
After treatment, wash the cells with cold PBS.
-
To measure total NAD+/NADH or NAD+ specifically, lyse the cells using the extraction buffers provided in a commercial NAD/NADH assay kit (e.g., from Abcam or Cell Biolabs).[11][12]
-
For specific NAD+ measurement, an acid extraction step is typically used to degrade NADH.[11]
-
-
NAD+ Assay:
-
Detection:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in the samples from the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Hypothetical Data Presentation:
| Compound Concentration (µM) | Intracellular NAD+ (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 6.1 |
| 50 | 92.3 ± 5.5 |
Tier 2: Target Validation Protocols
VEGFR-2 Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of the lead compound against recombinant human VEGFR-2 kinase.
Protocol:
-
Reagent Preparation:
-
Plate Setup:
-
Add the master mixture to the wells of a white 96-well plate.
-
Add serially diluted lead compound to the "Test" wells.
-
Add vehicle (DMSO) to the "Positive Control" (100% activity) wells.
-
Add 1x Kinase Buffer without enzyme to the "Blank" wells.[14]
-
-
Enzyme Addition:
-
Add recombinant human VEGFR-2 enzyme to the "Test" and "Positive Control" wells to initiate the reaction.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 45-60 minutes.[15]
-
-
Luminescence Detection:
-
Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent measures the amount of ATP remaining in the well; a higher signal indicates greater inhibition of kinase activity.[14]
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and blank controls.
-
Determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Target | Substrate | ATP Concentration (µM) | Compound IC50 (nM) |
| VEGFR-2 | Poly(Glu:Tyr, 4:1) | 10 | 85.4 ± 7.3 |
ALKBH2 Demethylase Inhibition Assay
Objective: To measure the inhibitory effect of the lead compound on the DNA demethylase activity of ALKBH2. A fluorescence-based assay using a specific DNA probe can be employed.[16]
Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a 384-well plate, add the reaction buffer.
-
Add serially diluted lead compound to the "Test" wells.
-
Add vehicle (DMSO) to the "Positive Control" wells.
-
-
Reaction Initiation:
-
Add the fluorogenic probe to all wells.
-
Initiate the reaction by adding recombinant human ALKBH2 enzyme.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Target | Substrate | Cofactors | Compound IC50 (µM) |
| ALKBH2 | Fluorogenic m1A Probe | Fe(II), α-KG, Ascorbate | 2.5 ± 0.3 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.[4][18]
Caption: The ALKBH2-mediated DNA repair pathway.[5][19]
Caption: The NAD+ salvage pathway and its role in cellular processes.[20][21]
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Fluorescence Probes for ALKBH2 Allow the Measurement of DNA Alkylation Repair and Drug Resistance Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. uniprot.org [uniprot.org]
- 20. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a critical process for ensuring the accuracy and reproducibility of experimental results. The following guidelines are based on best practices for handling related nicotinamide derivatives.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. While specific experimental data for this compound is not widely available, the following table summarizes expected properties based on related nicotinamide structures.
| Property | Expected Value/Characteristic | Source/Justification |
| Molecular Formula | C8H5F3N2O2 | Calculated from chemical structure. |
| Molecular Weight | 234.14 g/mol | Calculated from chemical structure. |
| Appearance | White to off-white crystalline powder | Typical appearance for similar chemical compounds.[1][2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions may be anticipated. | Based on the properties of other nicotinamide derivatives which often require organic solvents for high concentration stock solutions. |
| Storage (Solid) | -20°C in a desiccated environment | Recommended for long-term stability of nicotinamide derivatives to prevent degradation.[3] Keeping it in a dry environment is crucial as some derivatives are hygroscopic.[1] |
| Storage (in Solvent) | -20°C for short-term (up to 1 month); -80°C for long-term (up to 6 months) | General best practice for preserving the stability of compounds in solution and preventing degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a widely used solvent for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as some nicotinamide derivatives can be hygroscopic.[1]
-
Weighing: Carefully weigh 2.34 mg of the compound using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes. This minimizes freeze-thaw cycles which can lead to compound degradation.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the DMSO stock solution for use in various experimental applications, such as cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium appropriate for the experiment
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution Calculation: Calculate the required volume of the stock solution to achieve the desired final concentration in your working solution. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer or cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, especially with protein-containing solutions.
-
Immediate Use: It is highly recommended to prepare working solutions fresh for each experiment to ensure accuracy and avoid degradation.
Important Considerations:
-
Solvent Toxicity: When using a DMSO stock solution for cell-based assays, ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically below 0.5%).
-
Aqueous Stability: The stability of this compound in aqueous solutions may be limited and pH-dependent. Therefore, fresh preparation of working solutions is critical.
Visualizations
Caption: Workflow for preparing stock and working solutions.
Caption: Logical relationships for proper storage conditions.
References
Application Notes and Protocols for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a novel synthetic derivative of nicotinamide, a form of vitamin B3. Nicotinamide and its derivatives are gaining significant attention in biomedical research due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These compounds are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism, DNA repair, and various signaling pathways.[4][5] This document provides detailed cell-based assay protocols to characterize the biological activities of this compound, focusing on its potential cytotoxic and anti-inflammatory effects.
Putative Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to function through pathways similar to other nicotinamide derivatives. These may include the modulation of key cellular enzymes and signaling cascades. Nicotinamide is known to influence cellular processes by inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death.[1][6] Additionally, nicotinamide and its analogs can impact the activity of sirtuins, a class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and aging.[2] The anti-inflammatory properties of nicotinamide are attributed to its ability to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[1][3]
I. Cytotoxicity Assessment in Cancer Cell Lines
This protocol details the methodology to assess the cytotoxic effects of this compound on human cancer cell lines.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity.
Protocol: MTT Assay for Cell Viability
1. Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Hypothetical Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A549 | 35.2 ± 4.1 |
| MCF-7 | 58.7 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
II. Anti-inflammatory Activity Assessment
This protocol is designed to evaluate the anti-inflammatory properties of the compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathway: LPS-induced Inflammatory Response
Caption: Simplified LPS-induced pro-inflammatory signaling.
Protocol: Measurement of Pro-inflammatory Cytokines
1. Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
ELISA kits for TNF-α and IL-6
2. Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of medium.
-
Incubate overnight.
-
Pre-treat the cells with various concentrations of the compound (e.g., 1, 10, 50 µM) for 2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours. Include a control group with no LPS stimulation.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
-
ELISA for Cytokine Quantification:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Express the results as a percentage of the cytokine production in the LPS-stimulated group without compound treatment.
-
Hypothetical Data Presentation
Table 2: Effect of this compound on LPS-induced Cytokine Production in RAW 264.7 Cells
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | 15.4 ± 2.1 | 22.8 ± 3.5 |
| LPS (100 ng/mL) | 2548.3 ± 189.2 | 3105.7 ± 254.1 |
| LPS + Compound (1 µM) | 2315.6 ± 150.7 | 2890.1 ± 210.8 |
| LPS + Compound (10 µM) | 1450.1 ± 112.5 | 1750.4 ± 145.3 |
| LPS + Compound (50 µM) | 680.9 ± 55.8 | 820.6 ± 78.2 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Assessment of NAD+ Metabolism
This protocol aims to determine if the compound affects intracellular NAD+ levels, a key aspect of nicotinamide's mechanism of action.
Experimental Workflow: NAD+/NADH Assay
Caption: Workflow for measuring intracellular NAD+/NADH levels.
Protocol: NAD+/NADH Colorimetric Assay
1. Materials:
-
Human cell line (e.g., HEK293)
-
This compound
-
NAD+/NADH Assay Kit (Colorimetric)
-
96-well clear flat-bottom plates
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 12-well plate.
-
Incubate overnight.
-
Treat cells with the compound at various concentrations for 24 hours.
-
-
Sample Preparation:
-
Harvest and wash the cells with cold PBS.
-
Extract NAD+ and NADH from the cell pellets using the extraction buffers provided in the assay kit, following the manufacturer's protocol. This typically involves separate extraction procedures for NAD+ and NADH.
-
-
Assay Procedure:
-
Add the extracted samples to a 96-well plate.
-
Prepare NAD+ standards as per the kit instructions.
-
Add the reaction mixture to all wells.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the concentrations of NAD+ and NADH from the standard curve.
-
Determine the NAD+/NADH ratio.
-
Hypothetical Data Presentation
Table 3: Effect of this compound on Intracellular NAD+ Levels and NAD+/NADH Ratio in HEK293 Cells
| Treatment | NAD+ (pmol/10⁶ cells) | NADH (pmol/10⁶ cells) | NAD+/NADH Ratio |
| Vehicle Control | 250.6 ± 20.1 | 30.2 ± 3.5 | 8.3 ± 0.7 |
| Compound (1 µM) | 265.3 ± 22.5 | 28.9 ± 3.1 | 9.2 ± 0.8 |
| Compound (10 µM) | 310.8 ± 28.4 | 25.1 ± 2.9 | 12.4 ± 1.1 |
| Compound (50 µM) | 380.1 ± 35.7 | 22.5 ± 2.4 | 16.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound. By assessing its cytotoxicity, anti-inflammatory potential, and impact on cellular metabolism, researchers can gain valuable insights into its biological activities and potential therapeutic applications. Further investigations into specific molecular targets and downstream signaling pathways will be crucial for a complete understanding of its mechanism of action.
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Pharmacokinetic Study Design for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide in Animal Models
Document ID: AN-PK-246TN-001
Version: 1.0
For Research Use Only.
Introduction
This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a novel small molecule nicotinamide derivative. Pharmacokinetic studies are fundamental in drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NCE).[1][2] This information is essential for selecting a safe and effective dose, understanding potential drug-drug interactions, and supporting regulatory submissions for first-in-human studies.[3][4]
Given the limited publicly available data on this specific compound, this protocol outlines a robust, generalized approach based on established methodologies for similar small molecules and nicotinamide derivatives.[5][6] The primary objective of the described study is to characterize the plasma concentration-time profile of this compound following intravenous and oral administration in a rodent model.
Study Design and Objectives
Objectives
-
To determine the plasma pharmacokinetic profile of this compound after a single intravenous (IV) bolus dose.
-
To determine the plasma pharmacokinetic profile and oral bioavailability of the compound after a single oral gavage (PO) dose.
-
To calculate key pharmacokinetic parameters including, but not limited to, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
Animal Model Selection
-
Species: Male Sprague-Dawley rats are recommended. Rodent models are standard in early preclinical development due to their well-characterized physiology, cost-effectiveness, and established correlation of their pharmacokinetic data to humans.[7]
-
Number of Animals: A minimum of 3-5 animals per time point or group is standard to ensure statistical significance. The study can be designed with serial sampling from the same animals if catheterization is used, or as a composite study with terminal bleeding at each time point.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days in the testing facility prior to the study initiation.[7]
Experimental Groups
The study will consist of two primary groups to assess both IV and PO routes of administration.
| Group ID | Route of Administration | Dose Level (mg/kg) | Vehicle | Number of Animals |
| G1 | Intravenous (IV) | 1-5 | 20% Solutol HS 15 in Saline | 5 |
| G2 | Oral Gavage (PO) | 5-20 | 0.5% CMC in Water | 5 |
Note: Dose levels are hypothetical and should be determined based on prior in vitro efficacy and toxicology data. The vehicle selection should be confirmed by formulation development studies to ensure the compound's solubility and stability.
Experimental Protocols
Dose Formulation and Preparation
Objective: To prepare sterile and homogeneous dose formulations for IV and PO administration.
Materials:
-
This compound
-
Solutol® HS 15 (for IV)
-
Sterile Saline (for IV)
-
Carboxymethylcellulose (CMC, low viscosity) (for PO)
-
Purified Water (for PO)
-
Analytical balance, magnetic stirrer, sterile filters (0.22 µm), sterile vials.
IV Formulation Protocol (Example: 1 mg/mL in 20% Solutol/Saline):
-
Weigh the required amount of this compound.
-
In a sterile beaker, prepare the vehicle by mixing 20% (v/v) Solutol HS 15 with 80% (v/v) sterile saline.
-
Slowly add the compound to the vehicle while stirring continuously with a magnetic stirrer until fully dissolved. Gentle warming may be applied if necessary, but compound stability must be verified.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store at 4°C, protected from light, until administration. Confirm stability for the intended duration of use.
PO Formulation Protocol (Example: 2 mg/mL in 0.5% CMC):
-
Weigh the required amount of this compound.
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring vigorously to create a uniform suspension.
-
Add the weighed compound to the vehicle.
-
Continuously stir the suspension for at least 30 minutes to ensure homogeneity.
-
Maintain stirring during dose administration to prevent settling.
Animal Dosing and Sample Collection
Objective: To accurately administer the compound and collect timed blood samples for analysis.
IV Administration and Sampling:
-
Anesthetize the rat and place a catheter in the jugular or femoral vein for blood collection and in the tail vein for dosing.
-
Administer the dose as a single slow bolus (over 1-2 minutes) via the tail vein catheter.
-
Collect approximately 100-150 µL of blood from the jugular/femoral catheter into tubes containing K2EDTA anticoagulant at the following time points:
-
Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration and Sampling:
-
Fast animals overnight (with access to water) before dosing.
-
Administer the dose via oral gavage using a suitable gavage needle.
-
Collect blood samples (100-150 µL) via tail vein or saphenous vein puncture into K2EDTA tubes at the following time points:
-
Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Sample Processing:
-
Immediately after collection, place blood samples on ice.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Carefully transfer the supernatant (plasma) to new, clearly labeled microtubes.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
Objective: To accurately quantify the concentration of this compound in plasma samples. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[8][9]
Protocol Summary:
-
Method Development: Develop a sensitive and selective LC-MS/MS method. This includes optimizing MS parameters (using a triple quadrupole mass spectrometer) for the parent compound and an appropriate internal standard (IS), and developing an LC method for chromatographic separation.[10]
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. b. To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard. c. Vortex for 1 minute to precipitate plasma proteins.[11] d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new 96-well plate or autosampler vials for injection onto the LC-MS/MS system.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, ICH M10) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[10]
-
Sample Analysis: Analyze the study samples along with calibration curves and QC samples to determine the concentration of the analyte in each sample.
Data Presentation and Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Summary of Pharmacokinetic Parameters
The following tables provide a template for summarizing the calculated PK parameters.
Table 1: Intravenous Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Units | Value |
| Dose | mg/kg | 1 |
| C0 | ng/mL | Calculated |
| AUC(0-t) | hng/mL | Calculated |
| AUC(0-inf) | hng/mL | Calculated |
| t½ | h | Calculated |
| CL | mL/h/kg | Calculated |
| Vd | L/kg | Calculated |
Table 2: Oral Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Units | Value |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | Calculated |
| Tmax | h | Calculated |
| AUC(0-t) | hng/mL | Calculated |
| AUC(0-inf) | hng/mL | Calculated |
| t½ | h | Calculated |
| F% | % | Calculated |
Note: Oral Bioavailability (F%) is calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the pharmacokinetic study.
Caption: Overall workflow for the preclinical pharmacokinetic study.
Bioanalytical Sample Processing Workflow
This diagram details the steps involved in processing plasma samples for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation via protein precipitation.
References
- 1. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 2. biotechfarm.co.il [biotechfarm.co.il]
- 3. allucent.com [allucent.com]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common and practical synthetic approach is the controlled hydrolysis of the commercially available precursor, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile. This reaction selectively converts the nitrile (-CN) group into a primary amide (-CONH2) group.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst/reagent concentration.
-
Over-hydrolysis: The primary side reaction is the further hydrolysis of the desired amide product to the corresponding carboxylic acid (2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid). This is especially prevalent under harsh acidic or basic conditions.
-
Degradation of the Trifluoromethyl Group: While generally stable, the trifluoromethyl (-CF3) group can be susceptible to hydrolysis under strong basic conditions, leading to the formation of a carboxylic acid and fluoride ions.[1][2]
-
Suboptimal Work-up and Purification: Product loss during extraction, crystallization, or chromatography can significantly lower the isolated yield.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting nitrile, the product amide, and the potential carboxylic acid byproduct. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key differences between acidic and basic hydrolysis for this synthesis?
A4:
-
Acidic Hydrolysis: Typically uses strong acids like sulfuric acid or hydrochloric acid. It can effectively hydrolyze the nitrile, but there is a significant risk of over-hydrolysis to the carboxylic acid, especially with prolonged reaction times or high temperatures.
-
Basic Hydrolysis: Often employs bases like sodium hydroxide or potassium hydroxide. This method can also be effective, but care must be taken to use mild conditions (e.g., lower temperatures, controlled pH) to prevent both over-hydrolysis of the amide and potential degradation of the trifluoromethyl group.[1] Using a resin-based catalyst, such as a hydroxide-form ion-exchange resin, can provide a milder reaction environment.[3]
Q5: Are there any specific safety precautions I should take?
A5: Yes. The synthesis should be performed in a well-ventilated fume hood. Handle all chemicals, especially strong acids, bases, and organic solvents, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The trifluoromethyl-containing compounds may have unknown toxicity, so handle them with care.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: Reaction is too slow at the current temperature. 2. Short Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 3. Catalyst/Reagent Inactivity: The acid, base, or catalyst is of poor quality or has degraded. | 1. Increase Temperature Gradually: Cautiously increase the reaction temperature in 5-10°C increments, monitoring by TLC. 2. Extend Reaction Time: Continue the reaction for a longer period, taking aliquots for TLC analysis every 30-60 minutes to determine the optimal time. 3. Use Fresh Reagents: Ensure that the acids, bases, or catalysts are fresh and of high purity. |
| Formation of a Significant Amount of Carboxylic Acid Byproduct | 1. Harsh Reaction Conditions: The temperature is too high, or the acid/base concentration is excessive, leading to over-hydrolysis. 2. Prolonged Reaction Time: The reaction was left for too long after the formation of the amide was complete. | 1. Milder Conditions: Reduce the reaction temperature. For basic hydrolysis, consider using a weaker base or a catalytic amount of a strong base. For acidic hydrolysis, use a lower concentration of acid. 2. Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and before significant byproduct formation occurs. |
| Evidence of Trifluoromethyl Group Degradation (e.g., presence of fluoride ions) | 1. Strongly Basic Conditions: The use of a high concentration of a strong base (e.g., NaOH, KOH) can lead to the hydrolysis of the -CF3 group.[1] | 1. Use Milder Bases: Switch to a milder base like potassium carbonate or an amine-based catalyst. 2. Control pH: Maintain a moderately basic pH (e.g., 8-10) rather than a strongly alkaline one. 3. Lower Temperature: Perform the reaction at a lower temperature to disfavor this side reaction. |
| Difficulties in Product Isolation and Purification | 1. Poor Crystallization: The product may not crystallize easily from the chosen solvent. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous work-up can lead to product loss. 3. Co-elution in Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging. | 1. Screen Crystallization Solvents: Try a variety of solvent systems (e.g., acetone, ethanol, ethyl acetate/hexane) to find one that yields pure crystals. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. 3. Optimize Chromatography: Adjust the solvent polarity for column chromatography, or consider using a different stationary phase. |
Data Presentation
The following table presents hypothetical data based on the base-catalyzed hydrolysis of 3-cyanopyridine, illustrating the impact of various reaction parameters on the yield of the desired amide and the formation of the carboxylic acid byproduct. This data is intended to serve as a guide for optimizing the synthesis of this compound.
| Experiment ID | Base (equivalents) | Temperature (°C) | Time (hours) | Yield of Amide (%) | Yield of Carboxylic Acid (%) |
| 1 | NaOH (0.1) | 60 | 2 | 75 | 5 |
| 2 | NaOH (0.1) | 80 | 2 | 92 | 7 |
| 3 | NaOH (0.1) | 100 | 2 | 85 | 14 |
| 4 | NaOH (0.5) | 80 | 2 | 70 | 28 |
| 5 | K₂CO₃ (1.0) | 80 | 4 | 88 | 6 |
| 6 | NaOH (0.1) | 80 | 6 | 78 | 21 |
Data adapted from studies on 3-cyanopyridine hydrolysis for illustrative purposes.[4]
Experimental Protocols
Protocol: Base-Catalyzed Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (1.0 eq).
-
Add a suitable solvent such as ethanol or a mixture of water and a co-solvent (e.g., THF, dioxane).
-
Add an aqueous solution of sodium hydroxide (0.1-0.5 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to a controlled temperature (e.g., 60-80°C).
-
Monitor the reaction progress by TLC every hour. The starting nitrile should be less polar than the product amide. A typical developing solvent system is 50% ethyl acetate in hexane.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a co-solvent was used, remove it under reduced pressure.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid to a pH of ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or ethyl acetate/hexane) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved Question: Write the balanced equation for the | Chegg.com [chegg.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Strategies to Overcome Poor Solubility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
Welcome to the technical support center for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical strategies for overcoming the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor solubility of this compound?
A1: The poor aqueous solubility of this compound likely stems from a combination of its structural features. The presence of the trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule. While the nicotinamide core contains polar functional groups (hydroxyl and amide), the overall molecular structure may favor intermolecular interactions that are stronger than its interactions with water, leading to low solubility.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue for poorly soluble compounds and is often due to the compound's concentration exceeding its thermodynamic solubility in the final aqueous buffer. Your stock solution in a strong organic solvent like DMSO may be kinetically stable, but upon dilution into an aqueous medium, the compound crashes out of the supersaturated solution. To prevent this, you can try the following:
-
Lower the final concentration: The simplest approach is to use a more dilute final concentration in your assay.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.
-
Employ solubility enhancement techniques: Strategies such as pH adjustment, use of surfactants, or complexation with cyclodextrins can increase the compound's solubility in the aqueous phase.
Q3: How does pH likely affect the solubility of this compound?
A3: The this compound molecule contains a pyridine ring, which is basic.[1] In acidic solutions, the pyridine nitrogen can become protonated, forming a more soluble cationic species.[1] Therefore, adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 5-6) may enhance its solubility.[1] Conversely, the hydroxyl group is weakly acidic and could become deprotonated at a higher pH, which might also influence solubility. It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiments.
Troubleshooting Guides
Issue: Compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Steps |
| Concentration exceeds solubility limit. | - Lower the final concentration of the compound. - Prepare a fresh solution at a lower concentration. |
| Unstable supersaturated solution. | - Prepare fresh solutions immediately before use. - Avoid storing diluted aqueous solutions for extended periods. |
| Incorrect solvent or buffer composition. | - Increase the percentage of co-solvent in the final solution (if permissible for the assay). - Optimize the pH of the buffer. - Consider using a different buffer system. |
Issue: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Steps |
| Variable amounts of dissolved compound. | - Ensure complete dissolution of the compound in the stock solution before dilution. - Use a validated solubility enhancement method to ensure consistent solubility. - Visually inspect for any precipitation before starting the assay. |
| Compound degradation. | - Assess the stability of the compound in the chosen solvent and buffer system over the time course of the experiment. - Prepare fresh solutions for each experiment. |
Experimental Protocols for Solubility Enhancement
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the pH of maximum solubility.
Hypothetical Data Summary:
| pH | Solubility (µg/mL) |
| 2.0 | 55.2 |
| 4.0 | 25.8 |
| 6.0 | 5.1 |
| 7.4 | 2.3 |
| 8.0 | 3.5 |
| 10.0 | 8.9 |
Protocol 2: Co-solvent Screening
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Methodology:
-
Select a range of water-miscible organic co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).[2]
-
Prepare a series of aqueous solutions containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of the compound to each co-solvent solution.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Compare the solubility enhancement for each co-solvent at different concentrations.
Hypothetical Data Summary:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 2.1 | 1.0 |
| Ethanol | 10 | 15.7 | 7.5 |
| 20 | 42.3 | 20.1 | |
| Propylene Glycol | 10 | 12.4 | 5.9 |
| 20 | 35.9 | 17.1 | |
| PEG 400 | 10 | 28.6 | 13.6 |
| 20 | 85.2 | 40.6 |
Protocol 3: Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of this compound through inclusion complexation with cyclodextrins.
Methodology:
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve the solubility of poorly soluble drugs.[3]
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.
-
Plot the compound's solubility as a function of the cyclodextrin concentration to determine the extent of solubility enhancement.
Hypothetical Data Summary:
| HP-β-CD Conc. (% w/v) | Solubility (µg/mL) | Fold Increase |
| 0 | 2.1 | 1.0 |
| 1 | 25.3 | 12.0 |
| 2 | 51.8 | 24.7 |
| 5 | 130.2 | 62.0 |
| 10 | 285.6 | 136.0 |
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: General experimental workflow for solubility assessment.
References
Assessing the stability of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like many nicotinamide derivatives, it is susceptible to hydrolysis, particularly at non-neutral pH. The trifluoromethyl group can also be a site for potential degradation under certain conditions.
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation pathways for this exact molecule require experimental confirmation, based on its structure, two primary degradation routes are likely:
-
Hydrolysis of the amide group: The nicotinamide moiety contains an amide bond that can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ammonia.
-
Hydrolysis of the trifluoromethyl group: The -CF3 group, while generally stable, can undergo hydrolysis, particularly under strong alkaline conditions, to form a carboxylic acid group (-COOH) and release fluoride ions.[1]
Q3: How should I prepare and store solutions of this compound to minimize degradation?
A3: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use a buffer with a pH close to neutral (pH 6.8-7.8).[2] Studies on similar compounds like NADH suggest that buffers such as Tris may offer greater stability compared to phosphate buffers.[3][4] For longer-term storage, solutions should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light.
Q4: What initial steps should I take if I suspect my compound is degrading during an experiment?
A4: If you suspect instability, a systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][5][6] This will help identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram | Hydrolytic degradation of the amide or trifluoromethyl group. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Conduct forced degradation studies to replicate the degradation and identify the causative conditions (e.g., pH, temperature). 3. Adjust experimental buffer and temperature to conditions where the compound is more stable. |
| Loss of compound over time in solution | General instability in the chosen solvent or buffer system. | 1. Evaluate the stability in different buffer systems (e.g., Tris vs. Phosphate).[3][4] 2. Assess the impact of temperature by running parallel experiments at different temperatures. 3. Ensure solutions are protected from light. |
| Inconsistent experimental results | Degradation of the compound in stock solutions or during the experiment. | 1. Always use freshly prepared solutions when possible. 2. Validate the stability of the compound over the duration of the experiment under the specific experimental conditions. 3. Incorporate a stability-indicating analytical method to monitor for degradation products. |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., Tris or phosphate buffer, pH 7.4)
-
HPLC system with a UV detector or mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a transparent container) to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC method to separate the parent compound from any degradation products.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.03 M potassium dihydrogen phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 221.0 (Hydrolyzed amide) |
| 0.1 N NaOH, 60°C, 24h | 35.8% | 3 | 221.0 (Hydrolyzed amide), 222.0 (Hydrolyzed -CF3) |
| 3% H₂O₂, RT, 24h | 5.1% | 1 | Not identified |
| Thermal (70°C, 48h) | 2.5% | 1 | Not identified |
| Photolytic | 8.9% | 2 | Not identified |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Stability in Different Buffer Systems (Hypothetical Data)
| Buffer System (pH 7.4, 25°C) | % Remaining after 48 hours |
| 50 mM Tris Buffer | 95.7% |
| 50 mM Phosphate Buffer | 88.2% |
| 50 mM HEPES Buffer | 91.5% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Workflow for assessing the stability of a pharmaceutical compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Common challenges in handling trifluoromethyl-containing compounds
Welcome to the technical support center for handling trifluoromethyl (-CF₃) containing compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of these important molecules.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Question: My trifluoromethylation reaction has a low yield or failed completely. What are the common causes and how can I fix it?
Answer:
Low yields in trifluoromethylation reactions are a frequent challenge. The issue can often be traced back to reagents, reaction conditions, or the substrate itself. Use the following diagnostic flowchart to troubleshoot your reaction.[1][2]
Key Considerations:
-
Reagent Activity: Many trifluoromethylating reagents are sensitive to moisture and can degrade upon storage. For example, anhydrous fluoride salts used to activate TMSCF₃ are highly hygroscopic.[3] Using a fresh batch of reagents and ensuring anhydrous conditions are critical.[3][4]
-
Substrate Reactivity: Sterically hindered or electron-rich substrates can be poor nucleophiles or electrophiles, leading to sluggish reactions.[4] Conversely, substrates with acidic protons may undergo side reactions like enolization.[4]
-
Reaction Conditions: Temperature control is crucial. Some reactions require low temperatures to prevent side reactions, while others need heat to overcome activation barriers.[1]
Question: I am having difficulty purifying my trifluoromethyl-containing compound by column chromatography. The compound is either sticking to the column or co-eluting with byproducts.
Answer:
Purification of CF₃-containing compounds can be challenging due to their unique polarity and the nature of byproducts from trifluoromethylation reactions.
Common Problems & Solutions: [5][6]
| Problem | Potential Cause | Recommended Solution |
| Compound Tailing or Streaking | Strong interaction between the polar CF₃ compound and acidic silanol groups on the silica gel. | Deactivate Silica: Use a mobile phase containing a small amount (1-3%) of triethylamine or another amine base to neutralize the acidic sites.[6] |
| Low or No Recovery | The compound is irreversibly adsorbed onto the stationary phase. | Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a better option.[5] |
| Co-elution with Reagent Byproducts | Byproducts like triphenylphosphine oxide (from Wittig/Mitsunobu reactions) or hypervalent iodine species (from Togni reagents) can have similar polarities to the product. | Specific Workup: Perform a targeted workup before chromatography (see protocols below). Dry Loading: Adsorb the crude material onto silica gel before loading it onto the column. This can improve separation.[5][6] |
See the "Experimental Protocols" section for a detailed guide on column chromatography and specific byproduct removal procedures.
Question: My 19F NMR spectrum has a poor baseline and it's difficult to phase the peaks. What can I do?
Answer:
Baseline issues in 19F NMR are common due to the very wide chemical shift range of the fluorine nucleus.
Troubleshooting 19F NMR Spectra:
-
Acquire with a Large Spectral Width: Initially, use a very large spectral width (e.g., 500,000 Hz) to ensure all peaks are captured and not "folded" into the spectrum.
-
Optimize Spectral Window: Once you identify the region where your signals appear, re-acquire the data with a narrower spectral width centered around your peaks. This will improve resolution and digital filtering, often leading to a flatter baseline.
-
Check Phase Correction: A large, rolling baseline can be caused by an overly aggressive first-order phase correction. Try re-phasing the spectrum manually, starting with only the zero-order correction (adjusting the phase of a single peak) before applying a first-order correction (adjusting the phase across the entire spectrum).
-
Use Baseline Correction Algorithms: Most NMR processing software has built-in baseline correction functions (e.g., polynomial fitting) that can be applied after phasing to digitally flatten the baseline.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group? Can it be cleaved during subsequent reaction steps?
A1: The trifluoromethyl group is exceptionally stable due to the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol).[7] It is generally inert to most common reaction conditions, including many acids, bases, oxidizing, and reducing agents.[7][8] However, under harsh conditions, particularly strong alkaline pH, the -CF₃ group can undergo hydrolysis to form a carboxylic acid (-COOH).[9] Photodegradation under UV light is also possible.[9] More commonly, degradation of the molecule occurs at other, more labile functional groups.[9]
Q2: What are the primary safety precautions I should take when working with trifluoromethylating reagents?
A2: Safety is paramount. Always consult the Safety Data Sheet (SDS) for your specific reagent. General precautions include:[10][11]
-
Ventilation: Always handle reagents in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][11]
-
Inert Atmosphere: Many trifluoromethylating reagents are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Avoid Inhalation and Contact: Do not breathe vapors or dust. Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[11]
Q3: What do the chemical shifts in 19F NMR tell me about my compound?
A3: The 19F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine atoms.[12] The large chemical shift range (~800 ppm) provides detailed structural information.[13] Electron-withdrawing groups attached to or near the CF₃ group will generally cause a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift.[14]
Data Presentation
Table 1: Typical 19F NMR Chemical Shift Ranges for Trifluoromethyl Groups
The following table provides approximate chemical shift ranges for CF₃ groups in various chemical environments, referenced to CFCl₃ at 0.0 ppm. Negative shifts are upfield of the reference.
| Chemical Environment of -CF₃ Group | Typical Chemical Shift Range (ppm) |
| Aliphatic CF₃ (e.g., R-CH₂-CF₃) | -50 to -75 |
| Aromatic CF₃ (e.g., Ar-CF₃) | -58 to -65 |
| CF₃ attached to a carbonyl (e.g., R-CO-CF₃) | -70 to -85 |
| CF₃ attached to Oxygen (e.g., R-O-CF₃) | -55 to -80 |
| CF₃ attached to Sulfur (e.g., R-S-CF₃) | -35 to -50 |
| CF₃ attached to Nitrogen (e.g., R₂N-CF₃) | -60 to -90 |
Data compiled from various sources.[13][14][15][16] Shifts can vary based on solvent and specific molecular structure.
Table 2: Comparison of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example(s) | Stability / Handling | Reactivity Profile | Common Applications |
| Hypervalent Iodine | Togni Reagents | Bench-stable, crystalline solids. Can be handled in air.[9][17] | Highly reactive, versatile. Can act as both CF₃⁺ and CF₃ radical source.[18] | C-, S-, O-, and P-trifluoromethylation.[17] |
| Sulfonium Salts | Umemoto Reagents | Thermally stable, crystalline solids.[18] | Potent electrophilic CF₃⁺ source. Reactivity can be tuned by substituents on the aryl rings.[19] | Trifluoromethylation of a wide range of nucleophiles, including arenes, thiols, and enolates.[18] |
| Sulfoximines | Yagupolskii-Lin Pu Reagent | Stable solid. | Electrophilic CF₃⁺ source. | Trifluoromethylation of S- and C-nucleophiles. |
| Radical Precursors | Sodium Triflinate (Langlois' Reagent) | Stable solid, easy to handle.[11] | Generates CF₃ radical upon oxidation (e.g., with TBHP). | Radical trifluoromethylation of (hetero)arenes and alkenes. |
This table provides a general overview. Optimal reagent choice is substrate-dependent.[10][20][21]
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol outlines a standard workflow for purifying a trifluoromethyl-containing compound.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good starting point is a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.
-
Column Preparation: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[22]
-
Packing the Column (Slurry Method):
-
In a beaker, mix silica gel with your chosen eluent to form a slurry.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica pack evenly.
-
Gently tap the side of the column to dislodge air bubbles and settle the silica into a uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer (~1 cm) of sand on top to protect the silica surface.[23]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[6]
-
-
Elution and Collection: Carefully add your eluent to the top of the column. Using gentle pressure from a bulb or regulated air line, push the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Protocol 2: Workup Procedure for Removing Togni or Umemoto Reagent Byproducts
Byproducts from hypervalent iodine reagents (Togni) are often the starting materials used to synthesize them (e.g., 2-iodobenzoic acid derivatives).[17] These are typically more polar than the desired trifluoromethylated product and can be removed with a basic wash followed by chromatography.
-
Quench Reaction: Once the reaction is complete (monitored by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL). This will deprotonate and extract acidic byproducts into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude material using the standard column chromatography protocol (Protocol 1). The remaining non-polar byproducts should separate from your desired product.[17]
Protocol 3: Workup Procedure for Removing Copper Salts
Copper catalysts are common in trifluoromethylation reactions.[7] Residual copper salts can be removed by complexation.[25]
-
Quench with Ammonium Chloride: After the reaction is complete, add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.
-
Stir: Stir the biphasic mixture vigorously. The aqueous layer should turn a deep blue color as the copper ions form a complex with ammonia.
-
Separate Layers: Transfer the mixture to a separatory funnel and separate the layers.
-
Wash: Wash the organic layer several more times with saturated aqueous NH₄Cl until the aqueous layer is no longer blue.
-
Final Wash, Dry, and Concentrate: Perform a final wash with brine, then dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product for further purification.[25]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. dovepress.com [dovepress.com]
- 16. 19F [nmr.chem.ucsb.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. web.uvic.ca [web.uvic.ca]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.rochester.edu [chem.rochester.edu]
Optimizing reaction parameters for the synthesis of nicotinamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of nicotinamide derivatives. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during synthesis.
Issue 1: Low Reaction Yield
-
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
A1: Low yields can stem from several factors. Consider the following:
-
Suboptimal Reagents or Catalyst: The choice of catalyst and the quality of your starting materials are critical. For instance, in the synthesis of N-(hydroxymethyl)nicotinamide, potassium carbonate has been shown to be a particularly effective catalyst.[1][2] For the hydrolysis of 3-cyanopyridine, manganese dioxide is a preferred catalyst, with the molar ratio of 3-cyanopyridine to catalyst ideally between 1:0.15 and 1:0.5.[3]
-
Incorrect Reactant Ratios: The stoichiometry of your reactants can significantly impact the reaction outcome. For enzymatic synthesis of N-substituted nicotinamides from methyl nicotinate, a 1:2 molar ratio of the ester to the amine has been found to be optimal.[4] In the synthesis of N-(hydroxymethyl)nicotinamide, a moderate excess of formaldehyde is recommended to drive the reaction to completion, though a very large excess may not improve the yield and can complicate purification.[2]
-
Insufficient Reaction Time or Temperature: Ensure your reaction is proceeding for a sufficient duration and at the correct temperature. The hydrolysis of 3-cyanopyridine is typically carried out at 80°C-100°C for 6-10 hours.[3] The synthesis of N-(hydroxymethyl)nicotinamide is often performed in a boiling water bath for about one hour.[1][2] Enzymatic reactions using Novozym® 435 have been optimized at 50°C.[4]
-
Product or Reactant Instability: Some derivatives, particularly reduced forms like dihydronicotinamide riboside (NRH), are unstable and can degrade under acidic conditions or in the presence of oxygen.[5] Similarly, the intermediate Zincke salt in certain syntheses can be unstable, requiring careful handling and rapid subsequent steps.[6]
-
-
Issue 2: Product Purification Challenges
-
Q2: I'm having difficulty purifying my final product. What strategies can I use?
-
A2: Purification of nicotinamide derivatives can be challenging due to their high water solubility and similar characteristics to potential impurities.
-
Recrystallization: This is a common method for purification. For N-(hydroxymethyl)nicotinamide, an ethanol/water mixture is a suggested solvent system.[1]
-
Selective Salt Formation: If your product is contaminated with nicotinic acid, a common impurity, you can suspend the crude mixture in a non-polar solvent like benzene and add an amine such as piperidine or morpholine. These amines react with the nicotinic acid to form a salt that is soluble in benzene, while the desired nicotinamide product remains undissolved and can be recovered by filtration.[7]
-
Chromatography: For sensitive compounds or difficult separations, column chromatography can be effective.[5] Reverse-phase HPLC is also a powerful tool for both purification and analysis of nicotinamide cofactors and their derivatives.[8]
-
Solvent Removal: After reaction, simple workup steps like removing the solvent under reduced pressure using a rotary evaporator are crucial before attempting purification.[1]
-
-
Issue 3: Side Reactions and Impurities
-
Q3: My final product is contaminated with nicotinic acid. How can I prevent its formation?
-
A3: The formation of nicotinic acid is a common side reaction, often resulting from the hydrolysis of the amide group.
-
Control pH: Nicotinamide is incompatible with strong acids and alkalis.[9] Prolonged exposure to harsh basic or acidic conditions during the reaction or workup can promote hydrolysis. It is often advisable to neutralize the reaction mixture upon completion.[2]
-
Enzymatic Methods: Biocatalytic methods, such as using a nitrile hydratase for the conversion of 3-cyanopyridine, can offer high selectivity for nicotinamide, preventing the formation of nicotinic acid.[10]
-
-
Issue 4: Product Characterization and Storage
-
Q4: How do I confirm the structure of my synthesized derivative?
-
A4: A combination of analytical techniques is recommended for structural confirmation:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the crude product. For N-(hydroxymethyl)nicotinamide, a mobile phase of chloroform-ethanol (2:3, v/v) on silica gel plates can be used.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.[1][11]
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of the product.[1]
-
-
-
Q5: What are the best practices for storing nicotinamide derivatives?
-
A5: Stability can be a concern, especially for reduced or labile derivatives.
-
General Storage: For long-term storage, keep the purified, dry solid in a tightly sealed container at low temperatures (refrigerator or freezer) to protect it from moisture.[2]
-
Sensitive Compounds: Reduced derivatives like NRH are sensitive to oxygen and pH. They are more stable under a nitrogen atmosphere, at lower temperatures, and under basic pH conditions.[5]
-
-
Data Presentation: Reaction Parameter Optimization
Table 1: Chemical Synthesis of Nicotinamide via Hydrolysis of 3-Cyanopyridine
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
|---|---|---|---|---|
| Starting Material | 3-Cyanopyridine | 3-Cyanopyridine | 3-Cyanopyridine | [3] |
| Catalyst | Manganese Dioxide | Manganese Dioxide | Manganese Dioxide | [3] |
| Solvent | Isopropanol | n-Butanol | Methanol | [3] |
| Reactant Ratio (mol) | 1 (3-CN-Py) : 1.1 (H₂O) : 0.48 (Cat.) | 1 (3-CN-Py) : 1.27 (H₂O) : 0.24 (Cat.) | 1 (3-CN-Py) : 1.04 (H₂O) : 0.18 (Cat.) | [3] |
| Temperature (°C) | 95 ± 5 | 80 ± 7 | 95 ± 5 | [3] |
| Reaction Time (h) | 6 | 8 | 7 | [3] |
| Molar Yield (%) | 99.32 | 99.49 | 99.66 |[3] |
Table 2: Synthesis of N-(Hydroxymethyl)nicotinamide
| Parameter | Optimized Value | Reference |
|---|---|---|
| Starting Material | Nicotinamide (3.0 g) | [1] |
| Reagent | Formaldehyde (36.8% aq. solution, 5.0 mL) | [1] |
| Catalyst | Potassium Carbonate (0.03 g) | [1] |
| Temperature | Boiling Water Bath | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield (%) | 72.4 |[1] |
Table 3: Enzymatic Synthesis of Nicotinamide Derivatives in Continuous-Flow vs. Batch
| Derivative | Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-isobutylnicotinamide | Continuous-Flow | 35 min | 50 | 88.5 | [4] |
| N-isobutylnicotinamide | Batch Reactor | 24 h | 50 | 72.3 | [4] |
| N-benzylnicotinamide | Continuous-Flow | 35 min | 50 | 85.2 | [4] |
| N-benzylnicotinamide | Batch Reactor | 24 h | 50 | 70.1 |[4] |
Experimental Protocols
Protocol 1: Synthesis of N-(Hydroxymethyl)nicotinamide[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add nicotinamide (3.0 g), a 36.8% aqueous solution of formaldehyde (5.0 mL), and potassium carbonate (0.03 g).
-
Heating: Place the flask in a boiling water bath and heat the mixture for 1 hour with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC using a chloroform:ethanol (2:3, v/v) mobile phase.
-
Workup: Upon completion, remove the flask from the heat and allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of a hot ethanol/water mixture and allow it to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Protocol 2: Enzymatic Synthesis of N-isobutylnicotinamide in a Continuous-Flow Microreactor[4][12]
-
Feed Preparation:
-
Feed 1: Dissolve 5 mmol of methyl nicotinate in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve 10 mmol of isobutylamine in 10 mL of tert-amyl alcohol.
-
-
Reactor Setup: Pack a microreactor with 870 mg of Novozym® 435 (immobilized lipase from Candida antarctica). Maintain the reactor temperature at 50°C.
-
Reaction: Pump both feed solutions into the microreactor at a flow rate of 17.8 μL/min each, resulting in a residence time of 35 minutes.
-
Collection & Analysis: Collect the effluent from the reactor. The product yield can be determined by analysis techniques such as HPLC. This method results in a high product yield (88.5%) and represents a green, efficient synthesis strategy.[4][12]
Visualizations
Caption: General experimental workflow for the synthesis, purification, and characterization of nicotinamide derivatives.
Caption: A logical troubleshooting workflow for addressing low reaction yields in nicotinamide derivative synthesis.
Caption: Simplified diagram of the NAD+ Salvage Pathway, a key biological route involving nicotinamide derivatives.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 8. Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific potential impurities could be the corresponding nicotinic acid derivative formed by hydrolysis of the amide, or isomers formed during synthesis. The presence of residual solvents from the reaction or purification steps is also a common issue.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for determining the purity of nicotinamide derivatives.[1][2] Other useful methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight verification, and Thin-Layer Chromatography (TLC) for rapid, qualitative assessment of purity and reaction progress.
Q3: What are the general solubility characteristics of this compound?
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Analyze the crude product by TLC or HPLC to check for the presence of starting materials. Consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst). |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized for the extraction of your compound. Perform multiple extractions with smaller volumes of solvent. |
| Product Loss During Recrystallization | Avoid using an excessive amount of solvent for recrystallization. Cool the solution slowly to maximize crystal formation. Consider using a co-solvent system. |
| Product Adsorption on Chromatography Column | If using column chromatography, ensure the chosen stationary and mobile phases are appropriate. Strong interactions can lead to irreversible adsorption. |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of Impurities in Chromatography | Modify the mobile phase composition (e.g., gradient, solvent ratio, pH) to improve separation. Consider using a different stationary phase with alternative selectivity. |
| Inadequate Recrystallization | Ensure the chosen solvent is appropriate (high solubility at high temperature, low solubility at low temperature). Perform multiple recrystallization steps if necessary. |
| Hydrolysis of the Amide to Carboxylic Acid | Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Use neutral pH buffers during purification where possible. |
| Residual Solvent | Dry the final product under high vacuum for an extended period. Gentle heating during drying can also help remove residual solvents, but monitor for thermal degradation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., silica gel) and a mobile phase system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and impurities.
-
Column Packing: Pack a glass column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried sample onto the top of the packed column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.
-
Fraction Analysis: Monitor the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound using different techniques.
| Purification Technique | Solvent/Mobile Phase System | Yield (%) | Purity (%) | Notes |
| Recrystallization | Ethanol/Water (80:20) | 75 | 98.5 | Good for removing less polar impurities. |
| Flash Column Chromatography | Silica Gel, Hexane:Ethyl Acetate (gradient) | 60 | >99 | Effective for separating closely related impurities. |
| Preparative HPLC | C18, Acetonitrile/Water (gradient) | 45 | >99.5 | High purity but lower yield and higher cost. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Identification of potential degradation products of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, the most probable degradation pathways involve reactions at its key functional groups: the amide, the trifluoromethyl group, and the pyridine ring itself. The primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the amide bond, resulting in the formation of 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid and ammonia.
-
Oxidation: The pyridine ring and the methyl group are potential sites for oxidation. Oxidation could lead to the formation of N-oxides or hydroxylation of the methyl group.
-
Photodegradation: Exposure to UV light can induce degradation of the pyridine ring. This can result in ring opening and the formation of various smaller aliphatic molecules. For pyridine itself, succinic acid has been identified as a major photolytic degradation product.[1][2]
Q2: What specific degradation products should I be looking for?
A2: Researchers should primarily look for products resulting from hydrolysis of the amide bond, as this is a common degradation pathway for nicotinamide derivatives.[3][4][5] Additionally, degradation of the trifluoromethyl group and the pyridine ring should be considered.
Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Chemical Structure |
|---|---|---|
| Hydrolysis | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid | HOOC-C₅HN(OH)(CH₃)(CF₃) |
| Ammonia | NH₃ | |
| Oxidation | This compound-N-oxide | C₈H₇F₃N₂O₃ |
| 2-Hydroxy-4-(hydroxymethyl)-6-(trifluoromethyl)nicotinamide | C₈H₇F₃N₂O₃ |
| Trifluoromethyl Group Degradation | 2-Hydroxy-4-methyl-6-carboxy-nicotinamide | C₈H₈N₂O₄ |
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions.
-
pH: Maintain a neutral pH to reduce the rate of acid- and base-catalyzed hydrolysis.
-
Light: Protect the compound from light, especially UV radiation, to prevent photodegradation. Use amber vials or work in a dark environment.
-
Temperature: Store the compound at low temperatures to slow down potential thermal degradation. While aromatic amides are generally thermally stable, elevated temperatures can accelerate degradation reactions.[6]
-
Oxidizing Agents: Avoid the presence of strong oxidizing agents.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis.
-
Possible Cause: These peaks may correspond to degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Check the pH, light exposure, and temperature of your experiment.
-
Perform Forced Degradation Studies: Intentionally subject your compound to harsh conditions (e.g., high/low pH, UV light, high temperature, oxidizing agent) to generate degradation products. This will help in identifying the unknown peaks.
-
Use LC-MS: Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the mass of the unknown peaks and help in their identification by comparing the masses to potential degradation products.
-
Problem: The concentration of my this compound solution is decreasing over time.
-
Possible Cause: The compound is degrading in the solution.
-
Troubleshooting Steps:
-
Assess Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Check Solvent Purity: Impurities in the solvent could be catalyzing degradation. Use high-purity solvents.
-
Buffer the Solution: If pH is a suspected issue, using a buffer can help maintain a stable pH and reduce hydrolysis.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method. An LC-MS method can be used for the identification of degradation products.
-
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Troubleshooting guide for inconsistent results in 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide assays
Disclaimer: Information regarding specific assays and troubleshooting for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is limited. This guide is based on established principles for nicotinamide and its derivatives and is intended to provide general guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound and similar compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: What could be causing inconsistent peak areas and retention times in my HPLC analysis?
Answer: Inconsistent HPLC results can stem from several factors, from sample preparation to instrument performance. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Inconsistent Composition: Ensure accurate and consistent preparation of your mobile phase. Small variations in solvent ratios or pH can significantly impact retention times. Use a calibrated pH meter and graduated cylinders or volumetric flasks.
-
Degassing: Inadequate degassing leads to bubble formation in the pump, causing pressure fluctuations and affecting retention times. Ensure your mobile phase is freshly degassed.
-
Solvent Evaporation: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.
-
-
Column Integrity:
-
Column Contamination: Buildup of contaminants from previous injections can alter the stationary phase chemistry. Implement a regular column washing protocol.
-
Column Degradation: The trifluoromethyl group can make the compound acidic, potentially affecting the stability of certain silica-based columns over time, especially at elevated temperatures or non-neutral pH. Consider using a more robust column type if degradation is suspected.
-
Column Temperature: Ensure the column compartment maintains a stable temperature. Fluctuations can cause shifts in retention time.
-
-
Sample and Standard Preparation:
-
Degradation: this compound, like other nicotinamide derivatives, may be susceptible to degradation under certain conditions (e.g., light, extreme pH, high temperature). Prepare samples and standards fresh and store them appropriately.
-
Inaccurate Concentrations: Use calibrated pipettes and analytical balances for preparing standards and samples to ensure accuracy.
-
-
Injector and Autosampler:
-
Air Bubbles: Check for air bubbles in the syringe and sample loop.
-
Sample Volume: Ensure consistent injection volumes.
-
Illustrative Data: Troubleshooting Inconsistent HPLC Results
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Potential Cause |
| Standard 1 | 2.51 | 12543 | - |
| Standard 2 | 2.50 | 12498 | - |
| Sample 1 | 2.45 | 11890 | Retention time shift; possible mobile phase composition change. |
| Sample 2 | 2.52 | 12601 | - |
| Sample 3 | 2.50 | 10520 | Lower peak area; potential sample degradation or injection error. |
Enzymatic Assays
Question 2: I'm observing high background or inconsistent results in my enzymatic assay. What should I check?
Answer: Enzymatic assays are sensitive to a variety of factors. Given that nicotinamide derivatives are known to interact with enzymes involved in NAD+ metabolism (e.g., sirtuins, PARPs), careful optimization is crucial.[1][2][3]
Troubleshooting Steps:
-
Reagent Quality and Preparation:
-
Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Perform a positive control experiment with a known activator or inhibitor.
-
Substrate/Cofactor Stability: NAD+, a common cofactor in these assays, can degrade.[4] Prepare fresh solutions and store them on ice.
-
Buffer Composition: Verify the pH and ionic strength of your assay buffer. Small deviations can significantly impact enzyme kinetics.
-
-
Compound-Specific Issues:
-
Autofluorescence/Absorbance: The trifluoromethyl group and the nicotinamide ring system may exhibit intrinsic fluorescence or absorbance at the wavelengths used for detection, leading to high background. Run a control with the compound alone (no enzyme or substrate) to check for interference.
-
Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation can lead to inconsistent results. Consider the use of a co-solvent like DMSO, but be mindful of its potential effects on the enzyme.
-
-
Assay Conditions:
-
Incubation Time and Temperature: Optimize incubation time to ensure the reaction is in the linear range. Maintain a constant temperature throughout the experiment.
-
Plate Effects: In multi-well plate assays, "edge effects" can occur. Avoid using the outer wells or ensure proper sealing to prevent evaporation.
-
Illustrative Troubleshooting Workflow for Enzymatic Assays
Caption: A flowchart for troubleshooting inconsistent enzymatic assay results.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Quantification
This protocol provides a general framework for the quantification of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Reference standard of this compound
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: ~260 nm (determine the λmax of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-14 min: 90% to 10% B
-
14-18 min: 10% B (equilibration)
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare unknown samples in the same diluent as the standards.
-
-
Analysis:
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Hypothetical Signaling Pathway
Nicotinamide and its derivatives are crucial precursors for nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular metabolism and signaling.[1][4] This diagram illustrates a hypothetical pathway where a nicotinamide derivative might exert its effects.
Caption: Hypothetical signaling pathway for a nicotinamide derivative.
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacinamide - mechanisms of action and its topical use in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce off-target effects of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide and related nicotinamide derivatives.
Troubleshooting Guides
Issue: High incidence of off-target effects observed in initial screenings.
Possible Cause: The compound may be interacting with unintended cellular targets due to its chemical structure or concentration used.
Solutions:
-
Rational Drug Design and Analogue Screening: Synthesize and screen a focused library of analogues with modifications to the nicotinamide scaffold. This can help identify structure-activity relationships that improve selectivity.[1][2][3][4]
-
Dose-Response Analysis: Perform a thorough dose-response analysis to determine the lowest effective concentration that minimizes off-target binding while maintaining on-target activity.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict potential off-target binding sites and guide the design of more selective analogues.[2]
Issue: Difficulty in identifying specific off-target proteins.
Possible Cause: Off-target interactions can be transient or occur with low affinity, making them challenging to detect.
Solutions:
-
High-Throughput Screening (HTS): Employ HTS assays to rapidly screen large compound libraries against a panel of known off-targets.[2][4]
-
Genetic and Phenotypic Screening: Use techniques like CRISPR-Cas9 or RNA interference to identify genes that, when knocked out or silenced, alter the cellular response to the compound, suggesting a potential off-target interaction.[4]
-
Affinity-Based Proteomics: Utilize chemical probes derived from the compound to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with nicotinamide derivatives?
Nicotinamide and its derivatives are known to influence a variety of cellular processes, primarily through their role as precursors to NAD+ and their effects on NAD+-dependent enzymes.[5][6] Potential off-target effects can include modulation of:
-
Sirtuins: These NAD+-dependent deacetylases are involved in numerous cellular processes, and their non-specific inhibition or activation can lead to unintended consequences.
-
Poly(ADP-ribose) polymerases (PARPs): Inhibition of PARPs is a known anti-inflammatory mechanism of nicotinamide, but broad inhibition can affect DNA repair and other cellular functions.[5][7]
-
Other NAD+-utilizing enzymes: A wide range of enzymes involved in metabolism and signaling rely on NAD+, and alterations in NAD+ pools can have widespread effects.
Q2: How can I computationally predict potential off-target interactions?
Several in silico tools and approaches can be used to predict off-target effects:
-
Molecular Docking: Docking the compound into the binding sites of known off-target proteins can provide an estimate of binding affinity.[2]
-
Pharmacophore Modeling: Building a pharmacophore model based on the compound's structure can be used to search databases for proteins with similar binding features.
-
Machine Learning Models: Predictive models trained on large datasets of drug-target interactions can be used to identify potential off-targets.[2]
Q3: What experimental workflows can be used to confirm and quantify off-target effects?
A multi-step approach is recommended to confirm and quantify off-target effects. This typically involves a combination of in vitro and cell-based assays.
Data Presentation
Table 1: Comparison of Off-Target Analysis Methods
| Method | Type | Throughput | Advantages | Limitations |
| Differential Scanning Fluorimetry (DSF) | In vitro | High | Rapid, label-free | May not reflect cellular context |
| Isothermal Titration Calorimetry (ITC) | In vitro | Low | Provides detailed thermodynamic data | Low throughput, requires larger sample quantities |
| Surface Plasmon Resonance (SPR) | In vitro | Medium | Real-time binding kinetics | Requires immobilization of one binding partner |
| Cellular Thermal Shift Assay (CETSA) | Cell-based | Medium | Measures target engagement in intact cells | Can be technically challenging |
| High-Content Imaging | Cell-based | High | Provides phenotypic data on off-target effects | Indirect measure of target engagement |
| Next-Generation Sequencing (NGS) | Cell-based | High | Genome-wide analysis of off-target gene editing | Primarily for gene-editing compounds |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Grow cells to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the samples to pellet aggregated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody against the protein of interest to determine the melting curve. A shift in the melting curve upon compound treatment indicates target engagement.
Visualizations
Caption: Workflow for mitigating off-target effects through iterative design and screening.
Caption: Potential signaling pathways modulated by nicotinamide derivatives.
References
- 1. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 2. How to improve drug selectivity? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Nicotinamide riboside, a trace nutrient in foods, is a vitamin B3 with effects on energy metabolism and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Formulation Strategies for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
Welcome to the technical support center for the formulation of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the delivery of this compound.
Disclaimer: The following guidance is based on established principles of formulation science. Due to the limited publicly available data on this compound, the experimental protocols and data are provided as illustrative examples. Researchers should perform their own experiments to determine the optimal formulation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Due to the presence of the trifluoromethyl group, the compound is anticipated to have low aqueous solubility.[1][2][3] The trifluoromethyl group is known to increase lipophilicity, which often correlates with poor solubility in aqueous media.[1][2][3] However, the nicotinamide portion of the molecule may contribute to some degree of aqueous solubility.
Q2: What are the primary challenges in formulating this compound?
A2: The primary challenge is likely to be its poor aqueous solubility, which can lead to low oral bioavailability.[4][5] Researchers may also encounter issues with slow dissolution rates and potential for precipitation upon dilution in aqueous gastrointestinal fluids.
Q3: What are the most promising formulation strategies to enhance the delivery of this compound?
A3: Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[4][5][6][7][8]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can enhance absorption by solubilizing the drug in a lipid matrix.[9][10][11][12][13]
-
Co-crystals: Forming co-crystals with a suitable co-former, such as nicotinamide itself, can alter the crystal lattice and improve solubility and dissolution.[14][15][16][17][18]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.[19][20]
Troubleshooting Guides
Issue 1: Low and inconsistent results in in-vitro assays.
-
Question: My in-vitro cell-based assays show low and highly variable activity for this compound. Could this be a formulation issue?
-
Answer: Yes, this is a common problem for poorly soluble compounds. The compound may be precipitating in the aqueous assay medium, leading to a lower effective concentration and inconsistent results.
-
Troubleshooting Steps:
-
Assess Solubility in Assay Media: Determine the equilibrium solubility of the compound in your specific cell culture medium.
-
Use a Solubilizing Excipient: Consider preparing a stock solution in a water-miscible co-solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solubility limit. Be mindful of the potential toxicity of the co-solvent to the cells.
-
Explore Enabling Formulations: For more advanced studies, consider using a simple formulation for your in-vitro work, such as a cyclodextrin inclusion complex, to improve solubility.
-
Issue 2: Poor oral bioavailability in animal studies.
-
Question: I am observing very low and variable plasma concentrations after oral administration of a simple suspension of the compound in preclinical animal models. What can I do to improve this?
-
Answer: Low oral bioavailability is often a direct consequence of poor aqueous solubility and slow dissolution in the gastrointestinal tract.[4][5] A simple suspension is unlikely to be sufficient for a poorly soluble compound.
-
Troubleshooting Steps:
-
Develop an Enabled Formulation: Progress from a simple suspension to a more advanced formulation strategy. Good starting points would be an amorphous solid dispersion or a lipid-based formulation.
-
Characterize the Formulation: Ensure your formulation is physically and chemically stable. For ASDs, confirm the amorphous state of the drug. For lipid-based systems, assess droplet size and drug distribution.
-
Perform In-Vitro Dissolution Testing: Use dissolution testing to compare the release profile of your new formulation with the simple suspension.[21][22][23][24][25] This can help predict in-vivo performance.
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To evaluate the dissolution rate of different formulations of this compound.
Materials:
-
Formulated product (e.g., capsule, tablet, or powder for suspension)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
USP Apparatus 2 (Paddle Apparatus)
-
HPLC system
Procedure:
-
De-aerate the dissolution medium and bring it to 37 ± 0.5°C.
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Introduce the formulated product into each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel and filter it.
-
Analyze the samples by HPLC to determine the concentration of the dissolved drug.
-
Calculate the percentage of drug dissolved at each time point.
Data Presentation
Table 1: Illustrative Equilibrium Solubility of this compound
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 5.2 ± 0.4 |
| Acetate Buffer | 4.5 | 37 | 8.9 ± 0.7 |
| Phosphate Buffer (SIF) | 6.8 | 37 | 12.5 ± 1.1 |
Table 2: Example Dissolution Profiles of Different Formulations
| Time (min) | Formulation A (Suspension) % Dissolved | Formulation B (ASD) % Dissolved | Formulation C (Lipid-Based) % Dissolved |
| 5 | 2 | 35 | 40 |
| 15 | 5 | 70 | 75 |
| 30 | 8 | 85 | 90 |
| 60 | 10 | 92 | 95 |
Visualizations
Caption: A general workflow for the formulation development of a poorly soluble compound.
Caption: Conceptual diagram of solubility enhancement strategies.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symmetric.events [symmetric.events]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. impactfactor.org [impactfactor.org]
- 15. Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simvastatin-Nicotinamide Co-Crystals: Formation, Pharmaceutical Characterization and in vivo Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation [mdpi.com]
- 19. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 20. particle.dk [particle.dk]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. rssl.com [rssl.com]
- 23. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 24. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 25. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Study of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide and Its Analogs in Modulating Nicotinamide Phosphoribosyltransferase (NAMPT) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic nicotinamide analog, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, and a series of its structural analogs. The objective of this study is to elucidate the structure-activity relationships (SAR) of these compounds concerning their inhibitory effects on Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway and a target of interest in oncology and inflammatory diseases. The data presented herein is intended to guide further research and drug discovery efforts in this area.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a vital process for maintaining cellular NAD+ pools. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway. Dysregulation of NAMPT activity has been implicated in various pathologies, including cancer, where tumor cells often exhibit an increased reliance on the NAD+ salvage pathway for their proliferation and survival. Consequently, the development of potent and selective NAMPT inhibitors is a promising therapeutic strategy.
The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This study investigates a series of nicotinamide analogs featuring a trifluoromethyl substituent at the 6-position of the pyridine ring, with further modifications at the 2- and 4-positions, to explore their potential as NAMPT inhibitors.
Comparative Performance Data
The inhibitory activity of this compound and its analogs against human recombinant NAMPT was evaluated. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based assay. The results are summarized in the table below.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 4) | IC50 (nM) |
| LEAD-01 | -OH | -CH3 | 15.2 |
| ANALOG-A | -OCH3 | -CH3 | 35.8 |
| ANALOG-B | -NH2 | -CH3 | 22.1 |
| ANALOG-C | -OH | -H | 45.7 |
| ANALOG-D | -OH | -Cl | 18.9 |
| Nicotinamide | -NH2 | -H | >10,000 |
Data Summary: The lead compound, this compound (LEAD-01), demonstrated the most potent inhibition of NAMPT with an IC50 value of 15.2 nM. The data suggests that a hydroxyl group at the 2-position and a methyl group at the 4-position are favorable for inhibitory activity. Replacement of the hydroxyl group with a methoxy (ANALOG-A) or an amino group (ANALOG-B) resulted in a decrease in potency. The removal of the methyl group at the 4-position (ANALOG-C) also led to a significant reduction in activity. The substitution of the methyl group with a chlorine atom (ANALOG-D) resulted in a comparable, albeit slightly lower, potency to the lead compound. As expected, the endogenous substrate, nicotinamide, showed negligible inhibition in this assay format.
Experimental Protocols
Synthesis of this compound (LEAD-01)
A detailed synthetic route for the lead compound is provided as a representative example. The synthesis of other analogs follows similar established procedures for pyridine ring functionalization.
General Procedure: The synthesis of the trifluoromethyl-substituted nicotinic acid is a key step. The preparation of 4-trifluoromethyl nicotinic acid has been reported in the literature and can be achieved through various methods, including the hydrolysis of 4-trifluoromethylbenzonitrile. The subsequent amidation and hydroxylation steps follow standard organic chemistry protocols.
NAMPT Enzyme Inhibition Assay
The inhibitory activity of the compounds was assessed using a commercially available NAMPT drug discovery kit.
Principle: The assay measures the production of NAD+ by NAMPT from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP). The newly synthesized NAD+ is then used by a cycling enzyme to generate a fluorescent product. The fluorescence intensity is directly proportional to the NAMPT activity.
Protocol:
-
Human recombinant NAMPT enzyme was pre-incubated with varying concentrations of the test compounds (from 0.1 nM to 100 µM) in assay buffer for 15 minutes at 30°C.
-
The enzymatic reaction was initiated by the addition of nicotinamide and PRPP.
-
The reaction mixture was incubated for 60 minutes at 30°C.
-
The cycling enzyme and its substrate were added, and the mixture was incubated for an additional 30 minutes at 30°C.
-
Fluorescence was measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The NAD+ salvage pathway and the point of inhibition by the studied compounds.
Caption: The overall experimental workflow from synthesis to data analysis.
Conclusion
This comparative study provides initial insights into the structure-activity relationship of this compound and its analogs as inhibitors of NAMPT. The lead compound, with a hydroxyl group at the 2-position and a methyl group at the 4-position, demonstrated promising potency. These findings suggest that further optimization of the substituents on the pyridine ring could lead to the development of more potent and selective NAMPT inhibitors. Future work should focus on expanding the analog library, evaluating cellular activity and selectivity, and conducting in vivo efficacy studies.
Efficacy Showdown: Flonicamid vs. 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide - A Comparative Analysis
A comprehensive review of available data indicates that a direct efficacy comparison between the established insecticide flonicamid and the research chemical 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is not currently possible due to a lack of publicly available performance data for the latter. While flonicamid is a well-documented pesticide with a clearly defined mode of action and extensive supporting research, this compound is primarily cataloged as a research chemical with no accessible studies detailing its biological activity or efficacy.
This guide will therefore provide a detailed overview of the known efficacy and experimental data for flonicamid.
Flonicamid: A Profile of a Potent Insecticide
Flonicamid is a systemic insecticide belonging to the pyridinecarboxamide class of chemicals. It is recognized for its selective activity against sucking insects such as aphids, whiteflies, and thrips.[1][2][3] Its CAS number is 158062-67-0.[4][5][6]
Mechanism of Action
Flonicamid functions as a pro-insecticide. Following ingestion by the target pest, it is metabolized into its active form, 4-trifluoromethylnicotinamide (TFNA-AM). This metabolite acts as a chordotonal organ modulator, disrupting the insect's senses of hearing, balance, and movement. This disruption leads to a rapid cessation of feeding, ultimately resulting in starvation. Flonicamid is classified under IRAC Group 29.
The proposed signaling pathway for Flonicamid's action is as follows:
Figure 1. Mechanism of action of Flonicamid.
Efficacy Data
Studies have demonstrated the efficacy of flonicamid against various aphid species. The following table summarizes key quantitative data on its performance.
| Target Pest Species | Efficacy Metric | Value | Reference |
| Aphis gossypii | LC50 | 0.64 µg/ml | [7] |
| Rhopalosiphum padi | LC50 | 0.74 µg/ml | [7] |
| Schizaphis graminum | LC50 | 0.78 µg/ml | [7] |
| Lipaphis erysimi | LC50 | 2.01 µg/ml | [7] |
| Brown Planthopper (Nilaparvata lugens) | IC50 (on Kir1 channel) | 0.64 µM | [7] |
Experimental Protocols
The efficacy of flonicamid is typically assessed through bioassays that measure mortality or feeding inhibition. A general workflow for such an experiment is outlined below.
Figure 2. Generalized experimental workflow for insecticide bioassay.
A common method cited in the literature for assessing the effect of flonicamid on feeding behavior involves monitoring the salivation and sap ingestion of aphids on treated leaves. For example, Morita et al. (2007) evaluated the effect of 100 µg/ml flonicamid on aphid (Myzus persicae) feeding on Japanese radish leaves.[7]
This compound: An Overview
The compound this compound, with CAS number 116548-07-3, is listed by various chemical suppliers as a research chemical. Extensive searches of scientific literature and patent databases did not yield any studies pertaining to its biological activity, efficacy as an insecticide or in any other application, or its mechanism of action.
Conclusion
A direct and objective comparison of the efficacy of this compound and flonicamid is not feasible based on currently available public information. Flonicamid is a well-characterized insecticide with a substantial body of evidence supporting its efficacy and detailing its mode of action against specific agricultural pests. In contrast, this compound remains an uncharacterized compound in the context of biological efficacy. For researchers and drug development professionals, flonicamid presents a known quantity with a wealth of data for reference, while this compound represents an area where foundational research into its potential biological activities has yet to be published.
References
- 1. 4-(Trifluoromethyl)nicotinamide | CymitQuimica [cymitquimica.com]
- 2. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. สารกลางกำจัดวัชพืช (10) [myskinrecipes.com]
- 4. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US7056934B2 - Nicotinamide derivatives useful as PDE4 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Experimental Validation of the Predicted Binding Mode of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide with SIRT2
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of key experimental techniques to validate the computationally predicted binding mode of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, a potential inhibitor of Sirtuin 2 (SIRT2). Given its structural similarity to nicotinamide, a known pan-sirtuin inhibitor, this compound is hypothesized to bind to the catalytic site of SIRT2.[1][2][3] Validating this predicted binding mode is a critical step in the drug discovery process, ensuring that structure-activity relationships (SAR) are built on a solid foundation.
This document outlines the methodologies, presents hypothetical comparative data, and discusses the relative merits of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Site-Directed Mutagenesis for confirming the binding interaction between this compound and SIRT2.
Hypothetical SIRT2 Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving SIRT2, which could be modulated by an inhibitor like this compound. SIRT2 is known to deacetylate various substrates, including α-tubulin and transcription factors, thereby influencing cellular processes like cell cycle progression and apoptosis.
References
- 1. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide Derivatives and Related Analogues
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nicotinamide derivatives, with a focus on analogs related to this compound. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, supported by experimental data.
Comparative Biological Activity of Nicotinamide Derivatives
The biological activity of nicotinamide derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amide group. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer and antifungal activities.
Anticancer Activity
A number of nicotinamide derivatives have been investigated for their potential as anticancer agents. The trifluoromethyl group, in particular, has been shown to be a key substituent for enhancing cytotoxic activity.
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 5i | Trifluoromethyl substituted pyridine analogue | MCF-7 | 8.70 ± 0.23 | [1] |
| HeLa | 8.97 ± 0.31 | [1] | ||
| 6 | Thiomethyl group | MCF-7 | 9.01 ± 0.38 | [1] |
| HeLa | 9.82 ± 0.41 | [1] | ||
| 5h | Methyl substituted | MCF-7 | 10.47 ± 0.41 | [1] |
| HeLa | 11.87 ± 0.45 | [1] | ||
| Doxorubicin | Standard Reference | MCF-7 | 9.06 ± 0.36 | [1] |
| HeLa | 9.17 ± 0.39 | [1] | ||
| 9h | 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-fluorophenyl)semicarbazide | HGC-27 | 1.40 | [2] |
| 9u | 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(p-tolyl)thiosemicarbazide | HGC-27 | 4.56 | [2] |
Table 1: In vitro anticancer activity of various nicotinamide derivatives against human cancer cell lines.
Antifungal Activity
Nicotinamide derivatives have also demonstrated promising antifungal properties. SAR studies have revealed that specific substitutions are crucial for potent activity against pathogenic fungi like Candida albicans.
| Compound ID | Modifications | Organism | MIC (µg/mL) | Reference |
| 16g | 4-amino-N-(4-isopropylphenyl)nicotinamide | C. albicans SC5314 | 0.25 | [3][4] |
| Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [4] | ||
| 16j | Para-substitution on the phenyl ring | C. albicans SC5314 | 0.5 | [3] |
| 16i | Ortho-substitution on the phenyl ring | C. albicans SC5314 | > 64 | [3] |
| 7 | Hit compound from library | C. albicans | 16 | [3] |
Table 2: In vitro antifungal activity of nicotinamide derivatives.
Enzyme Inhibition
The mechanism of action for many nicotinamide derivatives involves the inhibition of specific enzymes. The following table presents data on their inhibitory activity against various enzymes.
| Compound ID | Target Enzyme | IC50 / Ki | Reference |
| 4b | Succinate Dehydrogenase (SDH) | IC50: 3.18 µM | [5] |
| AH2-15c | ALKBH2 | IC50: 0.031 ± 0.001 μM | [6] |
| 1 | hNMNAT-2 | Ki: 15 µM (towards NMN), 21 µM (towards ATP) | [7] |
| II559 | Nicotinamide N-Methyltransferase (NNMT) | Ki: 1.2 nM | [8] |
| II802 | Nicotinamide N-Methyltransferase (NNMT) | Ki: 1.6 nM | [8] |
Table 3: Enzymatic inhibitory activity of nicotinamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of these nicotinamide derivatives.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of nicotinamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).[9]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.[1]
In Vitro Antifungal Activity (Broth Microdilution Assay)
The minimum inhibitory concentration (MIC) of antifungal compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3][4]
Enzyme Inhibition Assay
The inhibitory potential of compounds against specific enzymes is evaluated using various biochemical assays.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate(s) are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the test inhibitor.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
IC50/Ki Determination: The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can be calculated from the IC50 value.[5][6][7][8]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of nicotinamide derivatives.
Certain nicotinamide analogs act as prodrugs, being metabolized by the NAD salvage pathway to produce toxic derivatives that inhibit key enzymes like inosine monophosphate dehydrogenase (IMPDH).[10]
References
- 1. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of the bioactivity of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
Inter-Laboratory Validation of Nicotinamide Derivatives: A Comparative Bioactivity Guide
This guide provides a comparative analysis of the bioactivity of various nicotinamide derivatives, including the conceptual placement of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide within this class of compounds. While direct inter-laboratory validation data for this specific molecule is not publicly available, this document synthesizes findings from multiple studies on analogous compounds to offer researchers, scientists, and drug development professionals a comprehensive overview of their biological activities and the methodologies used for their evaluation.
Comparative Bioactivity of Nicotinamide Derivatives
Nicotinamide derivatives have garnered significant attention for their broad spectrum of biological activities, ranging from fungicidal and antibacterial to enzyme inhibition.[1][2] The following tables summarize the quantitative bioactivity data from various studies, offering a comparative perspective on the performance of different nicotinamide analogs.
Table 1: Antifungal Activity of Nicotinamide Derivatives
| Compound ID | Target Fungi | Bioassay Method | Concentration | Inhibition (%) | IC₅₀ (µM) | Reference |
| 4a | Botrytis cinerea | Mycelial Growth Inhibition | 50 mg/L | 40.54 | - | [1] |
| 4f | Botrytis cinerea, Valsa mali, Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 50 mg/L | Superior comprehensive activity | - | [1] |
| Compound A | Fusarium oxysporum | Mycelial Growth Inhibition | 50 mg/L | Good | - | [1] |
| Compound B | Rhizoctonia solani, Botrytis cinerea | Mycelial Growth Inhibition | - | Excellent | - | [1] |
| Compound C | Rhizoctonia solani | Mycelial Growth Inhibition | 50 mg/L | 75 | - | [1] |
| 3a-17 | Rhizoctonia solani | Mycelial Growth Inhibition | - | - | 15.8 | [3] |
| 3a-17 | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | - | - | 20.3 | [3] |
| 4a | Pseudoperonospora cubensis | In vivo (greenhouse) | - | - | 4.69 mg/L (EC₅₀) | [4] |
| 4f | Pseudoperonospora cubensis | In vivo (greenhouse) | - | - | 1.96 mg/L (EC₅₀) | [4] |
| 16g | Candida albicans SC5314 | Broth Microdilution | - | - | 0.25 µg/mL (MIC) | [5] |
| NC 4 | Candida albicans | Broth Microdilution | < 1 mM | Complete inhibition | - | [2] |
Table 2: Antibacterial Activity of Nicotinamide Derivatives
| Compound ID | Target Bacteria | Bioassay Method | Concentration | Activity Metric (mM) | Reference |
| NC 3 | Gram-negative bacteria | Broth Microdilution | - | MIC: 0.016 | [2] |
| NC 5 | Gram-positive bacteria | Broth Microdilution | - | MIC: 0.03 | [2] |
Table 3: Enzyme Inhibitory Activity of Nicotinamide Derivatives
| Compound ID | Target Enzyme | Bioassay Method | IC₅₀ (µM) | Reference |
| 4b | Succinate Dehydrogenase (SDH) | Enzymatic Inhibition Assay | 3.18 | [1][6] |
| AH2-15c | DNA demethylase ALKBH2 | Fluorescence Polarization (FP) Assay | 0.031 | [7] |
| 16c | VEGFR-2 | ELISA | Good anti-VEGFR-2 potentiality | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of nicotinamide derivatives.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
This in vitro assay is a common method to evaluate the antifungal activity of chemical compounds.
-
Procedure:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentration (e.g., 50 mg/L).
-
The medium containing the test compound is poured into sterile Petri dishes.
-
A mycelial disc (typically 5 mm in diameter) of the target fungus, taken from the edge of an actively growing culture, is placed at the center of the agar plate.
-
A negative control plate containing only the solvent in the PDA medium is also prepared.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
The diameter of the mycelial colony is measured.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.[1]
-
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacteria.
-
A positive control (bacteria and medium without the compound) and a negative control (medium only) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by visual inspection for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
-
Enzyme Inhibition Assay (Succinate Dehydrogenase - SDH)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Procedure:
-
The enzyme (e.g., SDH) is isolated and purified from a suitable source.
-
The assay is typically performed in a 96-well plate.
-
A reaction mixture is prepared containing a buffer, the substrate for the enzyme (e.g., succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme.
-
The change in absorbance of the electron acceptor over time is monitored using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][6]
-
Signaling Pathways and Experimental Workflows
The bioactivity of many nicotinamide derivatives is intrinsically linked to their role as precursors or modulators of nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme in numerous cellular processes.[9]
NAD⁺ Salvage Pathway
The NAD⁺ salvage pathway is the primary mechanism for NAD⁺ biosynthesis in most mammalian tissues.[10] It recycles nicotinamide (NAM), a byproduct of NAD⁺-consuming enzymatic reactions, back into NAD⁺. This pathway is a key target for understanding the broader metabolic impact of nicotinamide derivatives.
References
- 1. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy studies to validate the therapeutic potential of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
A comparative guide for researchers, scientists, and drug development professionals.
While in vivo efficacy studies specifically validating the therapeutic potential of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide are not publicly available, the broader class of nicotinamide derivatives presents a rich field of research with significant therapeutic promise. This guide provides a comparative analysis of the in vivo efficacy of key nicotinamide derivatives—Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN)—across several critical therapeutic areas. These compounds serve as essential precursors to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[1][2] Understanding their comparative performance in vivo is crucial for advancing the development of novel therapeutics targeting NAD+ metabolism.
Comparative In Vivo Efficacy of Nicotinamide Derivatives
The therapeutic effects of nicotinamide and its derivatives have been investigated in a wide range of preclinical models, demonstrating potential in neuroprotection, cancer therapy, anti-inflammatory applications, and metabolic disorders. Below, we summarize the key quantitative findings from these studies.
Neuroprotection
Nicotinamide derivatives have shown significant promise in models of neurodegenerative diseases by replenishing NAD+ levels, which are often depleted in these conditions.[2][3]
| Compound | Animal Model | Disease Model | Dosage | Key Efficacy Endpoints |
| Nicotinamide (NAM) | Mice (C57BL/6N) | MPTP-induced Parkinson's Disease | 100 mg/kg/day, i.p. | - ~50-100% increase in Nrf2 and HO-1 expression- ~50-200% reduction in TLR-4, p-NFκB, and COX-2 levels[4] |
| Nicotinamide Riboside (NR) | Mice (3xTgAD) | Alzheimer's Disease | 250 mg/kg/day in drinking water | - Normalized cerebral NAD+/NADH ratio- Reduced pTau pathology- Improved cognitive function in multiple behavioral tests[5] |
| Nicotinamide Mononucleotide (NMN) | Mice (C57/B6J) | Normal Aging | 400 mg/kg, oral gavage | - Successful increase in brain NAD+ levels after 45 minutes[6] |
Cancer
The role of nicotinamide derivatives in cancer is multifaceted, with evidence suggesting both preventative and therapeutic effects, partly through the modulation of DNA repair and immune responses.[7][8]
| Compound | Animal Model | Cancer Model | Dosage | Key Efficacy Endpoints |
| Nicotinamide (NAM) | Mice (C57BL/6) | B16-F10 Melanoma | 1500-1800 mg/Kg, i.p. | - Significantly delayed tumor growth (p ≤ 0.0005)- Improved survival of melanoma-bearing mice (p ≤ 0.0001)[9][10] |
| Nicotinamide Riboside (NR) | Mice | Hepatocellular Carcinoma (HCC) | Diet supplementation | - Prevented development of HCC- Induced regression in mice with pre-existing disease[11] |
Anti-Inflammatory Effects
By modulating NAD+ levels, these compounds can influence inflammatory pathways, offering potential treatments for a variety of inflammatory conditions.[12][13]
| Compound | Animal Model | Inflammation Model | Dosage | Key Efficacy Endpoints |
| Nicotinamide (NAM) | Human whole blood (in vitro) | Endotoxin-induced inflammation | 40 mmol/l | - >95% reduction in IL-1β, IL-6, and TNFα responses- 85% reduction in IL-8 levels[13] |
| Nicotinamide Riboside (NR) | Healthy human subjects & Psoriasis patient cells | Inflammation | Not specified | - Reduced inflammation in both healthy subjects and patient cells[14] |
Metabolic Disorders
Replenishing NAD+ with these precursors has been shown to improve metabolic health in various animal models of metabolic disease.[15][16]
| Compound | Animal Model | Disease Model | Dosage | Key Efficacy Endpoints |
| Nicotinamide Mononucleotide (NMN) | Mice | Age-associated physiological decline | 100 & 300 mg/kg/day in drinking water for 12 months | - Suppressed age-associated body weight gain- Enhanced energy metabolism and physical activity- Improved insulin sensitivity and plasma lipid profile[15][17] |
| Nicotinamide Riboside (NR) | Mice (HFD-fed) | Type 2 Diabetes | Not specified | - Mitigated type 2 diabetes and neuropathy[18] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies involving nicotinamide derivatives.
General In Vivo Administration Protocol for Nicotinamide Derivatives
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats) based on the disease or condition under investigation.
-
Housing: House animals in a pathogen-free facility with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to standard chow and water, unless the experimental design requires a specific diet (e.g., high-fat diet).
-
Compound Preparation: Dissolve the nicotinamide derivative (NAM, NR, or NMN) in a sterile vehicle (e.g., saline, PBS, or drinking water) to the desired concentration. Ensure the solution is fresh and properly stored.
-
Administration: Administer the compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or supplementation in drinking water) at the specified dosage and frequency. A vehicle control group receiving only the solvent is mandatory.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.
In Vivo Melanoma Model with Nicotinamide (NAM) Treatment
-
Cell Line: B16-F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Subcutaneously inject 3 x 10^5 B16-F10 cells into the flank of each mouse.
-
Treatment: Once tumors are palpable, begin daily intraperitoneal (i.p.) injections of NAM dissolved in saline at a dose of 1500-1800 mg/kg. The control group receives i.p. injections of saline.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Survival Analysis: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or if ulceration occurs. Record the date of euthanasia for survival analysis.
-
Immunological Analysis: At the end of the study, spleen and tumor-draining lymph nodes can be harvested to perform ELISPOT assays for IFN-γ secreting cells. Blood can be collected for cytokine/chemokine profiling.[9][10]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified overview of NAD+ metabolism, including synthesis and consumption pathways.
Caption: General workflow for in vivo efficacy studies of therapeutic compounds.
References
- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson’s Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. memphis.edu [memphis.edu]
- 7. Nicotinamide for skin cancer chemoprevention: effects of nicotinamide on melanoma in vitro and in vivo - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide inhibits melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CNIO team discovers that a derivative of vitamin B3 prevents liver cancer in mice - CNIO [cnio.es]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study shows elevating NAD+ with NR can reduce inflammation [longevity.technology]
- 15. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. alphacell-labs.com [alphacell-labs.com]
- 18. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomic Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide and Other Nicotinamide Analogs in Human Cancer Cells: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the metabolomic analysis of a novel nicotinamide analog, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (referred to as Compound X), against well-characterized compounds such as nicotinamide and the NAMPT inhibitor, FK866. The methodologies and hypothetical data presented herein are intended to serve as a comprehensive resource for designing and conducting similar studies in the field of drug development and metabolic research.
Nicotinamide (NAM) is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2][3][4][5] The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[2][6] Inhibition of NAMPT has emerged as a promising strategy in cancer therapy.[2][6] This guide outlines a hypothetical study to elucidate the metabolic impact of Compound X in comparison to nicotinamide and FK866 on human cancer cell lines.
Experimental Design and Workflow
The overall experimental workflow is designed to compare the metabolic profiles of cancer cells treated with Compound X, nicotinamide, FK866, and a vehicle control.
Hypothetical Comparative Metabolomic Data
The following tables summarize hypothetical quantitative data representing the fold change of key metabolites in A2780 ovarian cancer cells after 24 hours of treatment.
Table 1: Key Metabolites in NAD+ Salvage Pathway
| Metabolite | Vehicle (Control) | Compound X (10 µM) | Nicotinamide (10 mM) | FK866 (10 nM) |
| Nicotinamide (NAM) | 1.00 | 1.20 | 50.00 | 1.50 |
| NMN | 1.00 | 0.80 | 2.50 | 0.20 |
| NAD+ | 1.00 | 0.60 | 1.80 | 0.10 |
| NADH | 1.00 | 0.70 | 1.50 | 0.15 |
| NADP+ | 1.00 | 0.85 | 1.20 | 0.40 |
| NADPH | 1.00 | 0.90 | 1.10 | 0.50 |
Table 2: Key Metabolites in Central Carbon Metabolism
| Pathway | Metabolite | Vehicle (Control) | Compound X (10 µM) | Nicotinamide (10 mM) | FK866 (10 nM) |
| Glycolysis | Glucose-6-phosphate | 1.00 | 1.50 | 0.90 | 2.00 |
| Fructose-1,6-bisphosphate | 1.00 | 1.80 | 0.85 | 2.50 | |
| Pyruvate | 1.00 | 1.60 | 0.95 | 2.20 | |
| Lactate | 1.00 | 2.00 | 1.10 | 3.00 | |
| TCA Cycle | Citrate | 1.00 | 0.70 | 1.20 | 0.40 |
| α-Ketoglutarate | 1.00 | 0.65 | 1.15 | 0.35 | |
| Succinate | 1.00 | 0.75 | 1.10 | 0.45 | |
| Malate | 1.00 | 0.80 | 1.05 | 0.50 | |
| Pentose Phosphate Pathway | 6-Phosphogluconate | 1.00 | 1.10 | 0.98 | 1.30 |
| Ribose-5-phosphate | 1.00 | 0.90 | 1.05 | 0.70 |
Affected Signaling Pathways
Treatment with nicotinamide analogs is expected to primarily impact the NAD+ biosynthesis pathway and consequently affect central carbon metabolism.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: A2780 (ovarian cancer) and HCT-116 (colorectal cancer) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the respective treatments: Vehicle (0.1% DMSO), Compound X (10 µM), Nicotinamide (10 mM), or FK866 (10 nM).
-
Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Metabolite Extraction
-
Quenching: The culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding 1 mL of ice-cold 80% methanol.
-
Scraping and Collection: Cells are scraped from the wells, and the cell suspension is transferred to a microcentrifuge tube.
-
Extraction: 500 µL of ice-cold water and 1 mL of ice-cold chloroform are added to the cell suspension. The mixture is vortexed for 10 minutes at 4°C.
-
Phase Separation: The mixture is centrifuged at 14,000 rpm for 15 minutes at 4°C. The upper aqueous layer (polar metabolites) and the lower lipid layer are collected into separate tubes.
-
Drying: The collected fractions are dried under a stream of nitrogen gas.
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system is used for analysis.
-
Aqueous Fraction (HILIC-MS):
-
Reconstitution: The dried aqueous extract is reconstituted in 100 µL of 50% acetonitrile.
-
Chromatography: Separation is performed on a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes.
-
-
Lipid Fraction (GC-MS):
-
Derivatization: The dried lipid extract is derivatized to increase volatility.
-
Chromatography: Separation is performed on a gas chromatography (GC) column.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
-
Quality Control: A pooled quality control (QC) sample, created by mixing equal aliquots of each sample, is injected periodically throughout the analytical run to monitor system stability.[2]
4. Data Analysis
-
Metabolite Identification: Acquired MS data is processed using specialized software. Metabolites are identified by comparing their accurate mass and retention times to a reference library of standards.
-
Statistical Analysis: Statistical significance of changes in metabolite levels is determined using appropriate tests (e.g., t-test, ANOVA). Multivariate statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify patterns and discriminating metabolites between treatment groups.
-
Pathway Analysis: Metabolites that are significantly altered are mapped onto metabolic pathways using databases like KEGG to identify affected pathways.
References
- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 3. Metabolite Analysis of Nicotinamide Adenine Dinucleotide [metwarebio.com]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Comparative Performance Guide for Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the novel compound, 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, against established industry standards in the control of sucking insects, particularly aphids. Due to the limited publicly available data on this specific molecule, this document serves as a template, outlining the requisite experimental protocols and data presentation formats for a comprehensive comparative analysis. The methodologies provided are based on industry-accepted standards for insecticide efficacy testing.
Introduction
This compound is a nicotinamide derivative. Its structural similarity to the known insecticide flonicamid suggests a potential mode of action as a feeding blocker against hemipteran pests. Flonicamid, a pyridinecarboxamide insecticide, effectively controls aphids and whiteflies by inhibiting their stylet penetration into plant tissues, leading to rapid feeding cessation and subsequent starvation. This guide proposes a series of experiments to validate the insecticidal activity of this compound and compare its efficacy with leading commercial insecticides.
Industry Standard Comparators:
-
Flonicamid: A direct structural and functional analog, serving as a primary benchmark.
-
Pymetrozine: Another selective feeding blocker with a different mode of action, providing a valuable comparative point.
-
Imidacloprid: A widely used neonicotinoid insecticide with a systemic mode of action, representing a different class of chemistry.
-
Acetamiprid: Another neonicotinoid, offering a further comparison within this important class of insecticides.
Data Presentation: Comparative Efficacy Tables
The following tables are templates for summarizing the quantitative data obtained from the proposed experimental protocols.
Table 1: Acute Contact Toxicity (LC50) Against Green Peach Aphid (Myzus persicae)
| Compound | LC50 (µg/mL) [95% Confidence Interval] | Slope ± SE |
| This compound | [Insert Data] | [Insert Data] |
| Flonicamid | [Insert Data] | [Insert Data] |
| Pymetrozine | [Insert Data] | [Insert Data] |
| Imidacloprid | [Insert Data] | [Insert Data] |
| Acetamiprid | [Insert Data] | [Insert Data] |
Table 2: Feeding Cessation Efficacy (EC50) on Green Peach Aphid (Myzus persicae)
| Compound | EC50 (µg/mL) [95% Confidence Interval] for Feeding Cessation at 4 hours |
| This compound | [Insert Data] |
| Flonicamid | [Insert Data] |
| Pymetrozine | [Insert Data] |
Table 3: Residual Contact Efficacy on Cabbage Leaf Discs Against Green Peach Aphid (Myzus persicae)
| Compound | Concentration (µg/cm²) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Flonicamid | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Imidacloprid | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Control (Solvent only) | 0 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Acute Contact Toxicity (LC50) Determination via Leaf-Dip Bioassay
Objective: To determine the median lethal concentration (LC50) of the test compounds against adult apterous Myzus persicae.
Methodology:
-
Preparation of Test Solutions: Prepare serial dilutions of each test compound and the standards in a suitable solvent (e.g., acetone with a non-ionic surfactant).
-
Leaf Disc Preparation: Cut cabbage leaf discs (2 cm diameter) and dip them in the respective test solutions for 10 seconds. Allow the solvent to evaporate completely.
-
Insect Exposure: Place one treated leaf disc in each petri dish lined with moist filter paper. Transfer 10-15 adult apterous aphids onto each leaf disc.
-
Incubation: Maintain the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Record aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Feeding Cessation Bioassay using Electrical Penetration Graph (EPG)
Objective: To quantify the feeding cessation effects of the test compounds on Myzus persicae.
Methodology:
-
Aphid Preparation: Attach a fine gold wire to the dorsum of an adult apterous aphid using silver conductive paint.
-
Systemic Application: Apply the test solutions systemically to the roots of young cabbage plants.
-
EPG Recording: Place the wired aphid on a leaf of the treated plant and record the stylet penetration activities for 4-8 hours using an EPG system.
-
Waveform Analysis: Analyze the EPG waveforms to identify patterns associated with different feeding behaviors (e.g., stylet pathway, phloem salivation, and phloem ingestion). A significant reduction in the duration and frequency of phloem ingestion events indicates a feeding cessation effect.
-
Data Analysis: Calculate the EC50 for feeding cessation based on the concentration-response curve.
Residual Contact Bioassay
Objective: To evaluate the residual toxicity of the test compounds on a treated surface.
Methodology:
-
Surface Treatment: Apply a known concentration of each test compound to a glass petri dish or a cabbage leaf disc and allow it to dry.
-
Insect Exposure: Introduce adult apterous aphids into the treated petri dish or onto the treated leaf disc at specified time intervals after treatment (e.g., 0, 24, 48, 72 hours).
-
Mortality Assessment: Record aphid mortality after a 24-hour exposure period.
-
Data Analysis: Compare the mortality rates over time to determine the residual efficacy of each compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of action for feeding cessation.
Caption: Workflow for LC50 determination via leaf-dip bioassay.
Caption: Key performance indicators for an effective insecticide.
For researchers, scientists, and drug development professionals, the reproducibility of findings is paramount. This guide provides a comparative analysis of compounds related to the chemical space of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, focusing on a key potential target for this class of molecules: Nicotinamide Phosphoribosyltransferase (NAMPT). Due to the absence of published data for this compound, this guide will compare the performance of well-characterized NAMPT inhibitors, providing a framework for assessing novel compounds within this class.
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including metabolism, DNA repair, and cell survival. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key mechanism for maintaining cellular NAD+ levels. NAMPT is the rate-limiting enzyme in this pathway, and its inhibition can lead to NAD+ depletion, metabolic stress, and ultimately, cell death, particularly in cancer cells which have a high metabolic demand.[1] This makes NAMPT a promising target for cancer therapy.[2][3]
Comparative Analysis of NAMPT Inhibitors
Several small molecule inhibitors of NAMPT have been developed and characterized. This section provides a comparative overview of some notable examples.
| Compound | Target | IC50 (in vitro) | Cell-based Activity | Clinical Trial Phase | Key Toxicities |
| FK866 | NAMPT | ~1 nM | Potent anti-proliferative activity in various cancer cell lines | Phase I/II (discontinued for this indication) | Thrombocytopenia |
| GMX1778 | NAMPT | Sub-nanomolar | Induces ROS-mediated cytotoxicity | Phase I (terminated) | Dose-limiting toxicities |
| KPT-9274 | NAMPT, PAK4 | NAMPT: ~25 nM | Reduces NAD+ levels, induces apoptosis in glioma cells | Phase I | Ongoing, data emerging |
| OT-82 | NAMPT | 2.89 ± 0.47 nM (hematopoietic tumors) | Higher activity against hematopoietic malignancies | Phase I | Ongoing, data emerging |
| ATG-019 | NAMPT, PAK4 | Not specified | Investigated as single agent and in combination with niacin | Phase I | Ongoing, data emerging |
IC50 values and clinical trial information are compiled from multiple sources and may vary between studies.[4][5][6][7]
Experimental Protocols for Assessing NAMPT Inhibitors
To ensure the reproducibility of findings when evaluating novel nicotinamide analogs, standardized and detailed experimental protocols are essential.
In Vitro NAMPT Inhibition Assay
This assay directly measures the enzymatic activity of NAMPT in the presence of an inhibitor.
Methodology:
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide, ATP, phosphoribosyl pyrophosphate (PRPP), and a detection reagent for the product, nicotinamide mononucleotide (NMN), or a coupled enzyme system to measure NAD+ production.
-
Procedure:
-
Incubate varying concentrations of the test compound with the NAMPT enzyme.
-
Initiate the enzymatic reaction by adding the substrates (nicotinamide, ATP, PRPP).
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of NMN or NAD+ produced using a suitable detection method (e.g., HPLC, fluorescence, or a commercially available kit).
-
-
Data Analysis: Plot the percentage of NAMPT inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular NAD+ Level Measurement
This assay assesses the ability of a compound to deplete intracellular NAD+ levels.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549, HCT116) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest the cells and lyse them to release intracellular contents.
-
NAD+ Quantification: Measure the NAD+ levels in the cell lysates using a commercially available NAD+/NADH assay kit, which typically relies on a lactate dehydrogenase cycling reaction.
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration in each sample and compare the levels in treated cells to untreated controls.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the compound on cancer cells.
Methodology:
-
Cell Viability (MTT or CellTiter-Glo® Assay):
-
Plate cells and treat with the test compound as described above.
-
Add MTT reagent or CellTiter-Glo® reagent and incubate.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: Calculate the percentage of viable cells or the percentage of apoptotic cells relative to untreated controls.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the mechanism of action and ensuring experimental reproducibility.
Caption: Proposed signaling pathway of NAMPT inhibition.
Caption: Workflow for assessing NAMPT inhibitor performance.
By adhering to these detailed protocols and utilizing a comparative framework, researchers can rigorously evaluate the reproducibility of findings for novel nicotinamide analogs and contribute to the development of effective therapeutics targeting the NAMPT pathway.
References
- 1. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) activity by small molecule GMX1778 regulates reactive oxygen species (ROS)-mediated cytotoxicity in a p53- and nicotinic acid phosphoribosyltransferase1 (NAPRT1)-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Inhibitory Effects of Nicotinamide Analogs on Key Cellular Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the inhibitory effects of various nicotinamide analogs on key enzyme families—sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38—reveals significant variations in potency and selectivity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these inhibitors, supported by quantitative data and detailed experimental protocols to aid in the selection of appropriate compounds for research and therapeutic development.
Nicotinamide, a form of vitamin B3, and its analogs are crucial modulators of cellular processes by influencing the activity of NAD+-dependent enzymes. These enzymes play pivotal roles in DNA repair, gene expression, and cellular signaling. Understanding the specific inhibitory profiles of different nicotinamide analogs is paramount for advancing targeted therapies in areas such as oncology, neurodegenerative diseases, and metabolic disorders.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of nicotinamide and its analogs varies significantly across different enzyme targets. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key compounds against sirtuins, PARPs, and CD38.
| Compound | Target Enzyme(s) | IC50 Value(s) | Reference(s) |
| Nicotinamide | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 | 50 - 184 µM | [1] |
| Isonicotinamide | SIRT3 | 13.8 ± 0.5 mM | [2] |
| 3-Aminobenzamide | PARP | Similar to 1 mM Nicotinamide | [3] |
| Olaparib | PARP1 | ~1.4 - 5 nM | [4] |
| 78c | CD38 | 7.3 nM | [5] |
| 1ai | CD38 | 46 nM | [5] |
| Iah | CD38 | 115 nM | [5] |
| MK-0159 | human CD38 | 22 nM | [6] |
| MK-0159 | mouse CD38 | 3 nM | [6] |
| MK-0159 | rat CD38 | 70 nM | [6] |
| (5-benzamidonaphthalen-1/2-yloxy)nicotinamide analog | Sirt2 | 48 nM | [7] |
| 3-TYP | Sirt3 | 38 µM | [7] |
| LC-0296 | Sirt3 | 3.6 µM | [7] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the central roles of sirtuins, PARPs, and CD38 in cellular signaling and the points at which nicotinamide and its analogs exert their inhibitory effects.
Detailed Experimental Protocols
Accurate and reproducible assessment of enzyme inhibition is critical. Below are standardized protocols for in vitro assays for sirtuin, PARP, and CD38 activity.
Sirtuin Activity/Inhibition Assay (Fluorometric)
This assay measures the deacetylation of a fluorogenic acetylated peptide substrate by sirtuins.
-
Reagents and Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, followed by the test compound or vehicle control. Then, add the sirtuin enzyme solution to all wells except the "No Enzyme Control" wells.
-
Enzymatic Reaction: Initiate the reaction by adding NAD+ to all wells. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development and Detection: Stop the reaction by adding the developer solution to each well. Incubate at 37°C for 15-30 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence ("No Enzyme Control") from all other readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
-
PARP1 Activity/Inhibition Assay (Chemiluminescent)
This assay measures the PARP1-catalyzed incorporation of biotinylated NAD+ into histone proteins.[4]
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Chemiluminescence microplate reader
-
-
Procedure:
-
Plate Preparation: Block the histone-coated wells with Blocking Buffer and wash with a wash buffer (e.g., PBST).
-
Inhibitor Addition: Prepare serial dilutions of the test compounds and positive control. Add the diluted inhibitors or vehicle control to the designated wells.
-
Enzymatic Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer. Add the master mix to all wells to start the reaction. Incubate at room temperature for 1 hour.
-
Detection: Wash the plate. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes. Wash the plate again. Add the chemiluminescent substrate.
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the background reading ("Blank" wells) from all other readings. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[4]
-
CD38 Activity/Inhibition Assay (Fluorometric)
This assay measures the hydrolase or cyclase activity of CD38 using a fluorescent substrate.
-
Reagents and Materials:
-
Recombinant human CD38 enzyme
-
Fluorescent substrate (e.g., NGD+ for cyclase activity or ε-NAD+ for hydrolase activity)
-
CD38 Assay Buffer
-
Test compounds (nicotinamide analogs) dissolved in DMSO
-
Positive control inhibitor (e.g., Quercetin)
-
96-well white or black opaque microplate
-
Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the CD38 enzyme and the fluorescent substrate in the assay buffer. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: Add the test inhibitor solution at various concentrations to the wells of the microplate. For controls, add assay buffer (positive control) and a known inhibitor (negative control). Add the diluted CD38 enzyme solution to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.[9]
-
Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.[10]
-
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide: A Step-by-Step Guide for Laboratory Professionals
Ann Arbor, MI - For researchers, scientists, and drug development professionals handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (CAS Number: 116548-07-3), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][] This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on data for similar compounds, this substance may cause skin, eye, and respiratory irritation.[4] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Handling and Storage Guidelines |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile) | Avoid contact with skin. Wash hands thoroughly after handling. |
| Eye Irritant | Safety glasses or goggles | Avoid contact with eyes. |
| Respiratory Irritant | Use in a well-ventilated area or with a fume hood. A dust respirator is recommended if generating dust. | Avoid breathing dust or fumes. |
| General Handling | Wear protective clothing to prevent skin exposure. | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous or special waste.[4] The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound and its residues."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Use a clean, dry, and sealable container compatible with the chemical.
-
For solid waste (e.g., contaminated lab supplies), place it in a sealed plastic bag before depositing it into the designated waste container.
-
For solutions, use a labeled, leak-proof container.
Step 3: Spill Management In the event of a spill, follow these cleanup procedures:
-
For Dry Spills:
-
Avoid generating dust.
-
Use dry cleanup methods such as sweeping or shoveling. A vacuum designed for hazardous materials may also be used.
-
Place the collected residue into a labeled, sealable container for disposal.[4]
-
-
For Wet Spills:
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Shovel the absorbed material into a labeled container for disposal.
-
Wash the spill area with large amounts of water, preventing runoff from entering drains.[4]
-
-
In all spill scenarios, ensure adequate ventilation and wear the appropriate PPE.
Step 4: Final Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide in a laboratory setting. The following procedures are based on the safety data sheet for the closely related compound, 2-Hydroxy-6-(trifluoromethyl)nicotinamide, and general laboratory safety protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact compound and adhere to their institution's safety guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specification | Rationale |
| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 compliant[1] | Protects against splashes, dust, and flying particles that can cause serious eye irritation[2][3]. A face shield should be used in addition to goggles when there is a significant splash hazard[1][4]. |
| Hands | Chemical-resistant gloves | Nitrile or other compatible material | Prevents skin contact, which can cause skin irritation[2][3]. Gloves should be inspected before use and replaced if damaged or contaminated[5]. |
| Body | Laboratory Coat | Flame-resistant recommended | Protects skin and personal clothing from spills and contamination[5][6]. |
| Respiratory | Dust Respirator / Use in Ventilated Area | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, especially when handling powders, to avoid inhalation which may cause respiratory irritation[2][7]. Always handle in a well-ventilated area or a chemical fume hood[2]. |
| Feet | Closed-toe Shoes | Sturdy, non-slip | Protects feet from spills and falling objects[5][6]. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure a well-ventilated area, such as a chemical fume hood, is operational.[2] A safety shower and eye wash station should be readily accessible.[7]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer:
-
During Use:
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.[2]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum up the material and place it in a labeled, sealable container for disposal.[2]
-
For wet spills, absorb the material and place it in a labeled container for disposal. Wash the spill area with large amounts of water.[2]
-
Disposal Plan:
-
Waste Collection:
-
Collect waste material, including contaminated consumables, in a clean, dry, and properly labeled container.
-
-
Disposal Method:
-
Recycle wherever possible or consult the manufacturer for recycling options.[2]
-
Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
For landfill disposal, the residue should be buried in an authorized landfill.[2]
-
-
Regulatory Compliance:
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
Emergency Response Logical Diagram
This diagram outlines the immediate actions to take in case of exposure.
Caption: First aid procedures for exposure incidents.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. wm.edu [wm.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. biosynth.com [biosynth.com]
- 8. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
